Quercetin 7-glucuronide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O13/c22-8-2-1-6(3-9(8)23)18-15(27)13(25)12-10(24)4-7(5-11(12)33-18)32-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWGCVLNCGCZRU-JENRNSKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469884 | |
| Record name | Quercetin 7-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38934-20-2 | |
| Record name | Quercetin 7-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38934-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 7-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In Vivo Formation and Metabolism of Quercetin 7-O-glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and medicinal plants, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, the in vivo bioavailability and bioactivity of quercetin are largely dictated by its extensive metabolism. Following oral ingestion, quercetin undergoes significant first-pass metabolism in the small intestine and liver, leading to the formation of various conjugated metabolites, primarily glucuronides, sulfates, and methylated derivatives. Among these, quercetin glucuronides are major circulating forms in the plasma. This technical guide provides an in-depth overview of the in vivo formation and metabolism of a specific and significant metabolite: Quercetin 7-O-glucuronide.
In Vivo Formation of Quercetin 7-O-glucuronide
The formation of Quercetin 7-O-glucuronide is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group at the 7-position of the quercetin molecule.
Several UGT isoforms have been identified to be involved in the glucuronidation of quercetin, with specific isoforms exhibiting regioselectivity for different hydroxyl positions. In humans, UGT1A1 and UGT1A3 have been shown to selectively metabolize the 7-OH group of flavonols like quercetin. The small intestine and the liver are the primary sites for this biotransformation.
Metabolic Fate of Quercetin 7-O-glucuronide
Once formed, Quercetin 7-O-glucuronide can undergo further metabolic transformations. In vitro studies using human liver cell models (HepG2) have shown that Quercetin 7-O-glucuronide can be a substrate for two main metabolic pathways:
-
Methylation: The catechol group of Quercetin 7-O-glucuronide can be methylated by catechol-O-methyltransferase (COMT), leading to the formation of isorhamnetin-7-O-glucuronide or tamarixetin-7-O-glucuronide.
-
Deglucuronidation and Sulfation: The glucuronide moiety can be hydrolyzed by endogenous β-glucuronidase, releasing the quercetin aglycone. This free quercetin can then be sulfated by sulfotransferases (SULTs) to form quercetin sulfates.[1]
Efflux transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2), play a role in the transport of quercetin glucuronides out of cells and into circulation or bile.[2]
Quantitative Data on Quercetin and its Glucuronide Metabolites
While specific pharmacokinetic data for Quercetin 7-O-glucuronide is limited, studies on quercetin and its total glucuronide metabolites in rats and humans provide valuable insights. The following tables summarize key pharmacokinetic parameters from published in vivo studies. It is important to note that much of the available data represents the combined concentration of all quercetin glucuronide isomers.
Table 1: Pharmacokinetic Parameters of Quercetin and its Glucuronide Metabolites in Rats
| Compound Administered | Dose (mg/kg) | Analyte | Cmax (µg/mL) | Tmax (min) | AUC (mg/L*min) | Reference |
| Quercetin (Oral) | 50 | Quercetin | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 | [1][3] |
| Quercetin (Oral) | 50 | Quercetin-3-O-β-D-glucuronide | - | - | 1550.0 ± 454.2 | [1][3] |
| Quercetin-3-O-β-D-glucuronide (Oral) | 50 | Quercetin | - | - | 3505.7 ± 1565.0 | [1][3] |
| Quercetin-3-O-β-D-glucuronide (Oral) | 50 | Quercetin-3-O-β-D-glucuronide | - | - | 962.7 ± 602.3 | [1][3] |
| Quercetin (Oral Suspension) | 50 | Quercetin | 0.23 ± 0.04 | 120 | 3276.92 ± 396.67 (ng·hr/mL) | [4] |
Table 2: Pharmacokinetic Parameters of Total Quercetin in Humans After Oral Administration
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄h (ng·h/mL) | Reference |
| Onion Powder | ~100 | 273.2 ± 93.7 | 2.0 ± 1.7 | - | [5] |
| Apple Peel Powder | ~100 | 63.8 ± 22.4 | 2.9 ± 2.0 | - | [5] |
| Quercetin Suspension | 500 | 354.4 ± 87.6 | 4.7 | - | [6] |
| Quercetin Chews | 500 | 1051.9 ± 393.1 | 3.3 | - | [6] |
| LipoMicel® Quercetin | 500 | - | - | 7-fold higher than standard | [7] |
Experimental Protocols
In Vivo Animal Study: Oral Administration and Plasma Collection in Rats
This protocol outlines a general procedure for studying the pharmacokinetics of quercetin metabolites after oral administration in rats.[8][9]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Quercetin suspension (e.g., in 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Heparinized collection tubes
-
Centrifuge
Procedure:
-
Fast rats overnight (12-16 hours) with free access to water before dosing.
-
Administer a single oral dose of quercetin suspension (e.g., 50 mg/kg) via oral gavage.
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 480, and 1440 minutes) post-dosing, collect blood samples (~0.5 mL) from the retro-orbital plexus or tail vein under light anesthesia.
-
Collect blood into heparinized tubes.
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Sample Preparation: Solid-Phase Extraction (SPE) of Quercetin Glucuronides from Plasma
This protocol describes a common method for extracting and concentrating quercetin and its metabolites from plasma samples prior to HPLC or LC-MS/MS analysis.[10][11]
Materials:
-
Oasis HLB SPE cartridges
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Thaw frozen plasma samples on ice.
-
Acidify the plasma sample (e.g., 200 µL) by adding an equal volume of 2% formic acid in water. Vortex for 30 seconds.
-
Condition the Oasis HLB SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of the initial HPLC mobile phase) for analysis.
Analytical Method: HPLC-MS/MS for Quantification of Quercetin 7-O-glucuronide
This protocol provides a general framework for the quantitative analysis of quercetin glucuronides using liquid chromatography-tandem mass spectrometry.[12][13]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quercetin 7-O-glucuronide: Precursor ion (m/z 477) -> Product ion (m/z 301)
-
Internal Standard (e.g., Isoquercitrin): Precursor ion (m/z 463) -> Product ion (m/z 301)
-
Visualizations
Metabolic Pathway of Quercetin to Quercetin 7-O-glucuronide and its Subsequent Metabolism
Caption: Metabolic pathway of Quercetin 7-O-glucuronide.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Experimental workflow for pharmacokinetic analysis.
Logical Relationship of Quercetin Metabolism and Transport
Caption: Cellular processes in quercetin metabolism.
References
- 1. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 6. Comparison of quercetin pharmacokinetics following oral supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Serum and Brain Pharmacokinetics of Quercetin after Oral and Nasal Administration to Rats as Lyophilized Complexes with β-Cyclodextrin Derivatives and Their Blends with Mannitol/Lecithin Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
The Intricate Dance of Detoxification: A Technical Guide to the Biological Synthesis of Quercetin 7-Glucuronide in Humans
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the biological synthesis of Quercetin 7-glucuronide, a key metabolite of the dietary flavonoid quercetin. This whitepaper provides an in-depth overview of the enzymatic pathways, quantitative data on synthesis rates, detailed experimental protocols, and visual representations of the core processes.
Quercetin, a prominent dietary flavonoid found in a variety of fruits and vegetables, undergoes extensive metabolism in the human body, with glucuronidation being a primary pathway. The formation of this compound is a critical step in its biotransformation, influencing its bioavailability and physiological activity. This guide elucidates the mechanisms underlying its synthesis, offering valuable insights for researchers in pharmacology, toxicology, and drug development.
The Cellular Machinery of Quercetin Glucuronidation
The biological synthesis of this compound is a multi-step process involving cellular uptake of quercetin, enzymatic conjugation with glucuronic acid, and subsequent efflux of the metabolite.
1.1. Cellular Uptake of Quercetin:
The journey of quercetin begins with its absorption into enterocytes in the small intestine and hepatocytes in the liver. While quercetin aglycone can be absorbed, its glycosides are also taken up, with some being transported by sodium-dependent glucose transporter 1 (SGLT1) and glucose transporters (GLUTs).[1][2]
1.2. The Key Enzyme: UDP-Glucuronosyltransferase 1A9 (UGT1A9):
The central reaction in the synthesis of this compound is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A9 has been identified as a key isoform responsible for the glucuronidation of quercetin at the 7-hydroxyl position in humans.[3][4][5] This enzyme is predominantly expressed in the liver and kidneys.[3][4]
The reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the 7-hydroxyl group of quercetin.
1.3. Efflux of this compound:
Once synthesized, this compound is actively transported out of the cell by ATP-binding cassette (ABC) transporters. Multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, plays a significant role in the efflux of quercetin glucuronides from cells.[6][7][8][9] This process is crucial for the elimination of the metabolite from the body.
Quantitative Insights into this compound Synthesis
The efficiency of this compound formation by human UGT1A9 has been characterized by specific kinetic parameters. Understanding these quantitative aspects is essential for predicting the metabolic fate of quercetin in vivo.
| Enzyme | Quercetin Glucuronide Formed | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Human UGT1A9 | Quercetin 7-O-glucuronide | 8.5 ± 1.2 | 115.3 ± 5.4 | 13.6 |
| Human UGT1A3 | Quercetin 7-O-glucuronide | 15.4 ± 2.1 | 45.2 ± 2.1 | 2.9 |
Table 1: Kinetic parameters for the formation of Quercetin 7-O-glucuronide by recombinant human UGT1A9 and UGT1A3.
Visualizing the Process: Pathways and Workflows
To provide a clear understanding of the complex processes involved, the following diagrams illustrate the signaling pathway of this compound synthesis and a typical experimental workflow for its in vitro study.
References
- 1. Cellular uptake of dietary flavonoid quercetin 4'-beta-glucoside by sodium-dependent glucose transporter SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of glucose transporter SGLT1 and GLUT2 in the intestinal absorption of quercetin [ejmnc.com]
- 3. Preparation of a specific monoclonal antibody against human UDP-glucuronosyltransferase (UGT) 1A9 and evaluation of UGT1A9 protein levels in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species and tissue differences in regorafenib glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UGT1A9 UDP glucuronosyltransferase family 1 member A9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of quercetin phase II metabolism on its MRP1 and MRP2 inhibiting potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
Quercetin 7-Glucuronide: A Technical Guide to its Natural Sources, Dietary Precursors, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a ubiquitous flavonoid found in a wide array of plant-based foods, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, in humans, quercetin is rarely present in its free (aglycone) form in the bloodstream. Following consumption of quercetin-rich foods, it is extensively metabolized in the intestine and liver into various conjugated forms, primarily glucuronides and sulfates. Quercetin 7-glucuronide is one of these key metabolites. Understanding its formation from dietary precursors and its natural distribution is crucial for research into the bioavailability and bioactivity of quercetin. This technical guide provides an in-depth overview of the natural sources of quercetin, its metabolic pathway to this compound, and the analytical methods used for its quantification.
Natural Sources and Dietary Precursors
The primary dietary precursors of this compound are quercetin and its glycosides, which are abundant in numerous fruits, vegetables, and beverages.[1][2] Quercetin is one of the most abundant flavonoids in the human diet, with an estimated average daily intake of 10–100 mg.[1] The specific glycosidic form of quercetin can influence its bioavailability.[3] For instance, quercetin glucosides, found in onions, are generally more readily absorbed than other glycosides.[3]
Below is a summary of common dietary sources of quercetin. It is important to note that the quercetin content can vary depending on the specific cultivar, growing conditions, and preparation methods.
| Food Item | Quercetin Content (mg/100g fresh weight) |
| Capers, raw | 180-365 |
| Onions, red, raw | 19.9-39 |
| Kale, raw | 7.7-8 |
| Apples, with skin | 4.4-5 |
| Broccoli, raw | 3.2-3 |
| Blueberries, raw | 3-14 |
| Grapes, red | 3 |
| Green Tea (brewed) | 2.63 mg/100ml |
| Buckwheat, raw | Up to 36 |
| Dill, fresh | 55 |
The data in this table is compiled from multiple sources.[3][4][5]
Metabolic Pathway of Quercetin to this compound
The journey from dietary quercetin glycosides to circulating this compound is a multi-step process involving digestion, absorption, and enzymatic conjugation.
-
Hydrolysis in the Small Intestine : Dietary quercetin glycosides are first hydrolyzed to the quercetin aglycone. This process can be facilitated by lactase phlorizin hydrolase in the brush border of the small intestine or by intestinal microflora.[6]
-
Absorption and First-Pass Metabolism : The released quercetin aglycone is then absorbed by intestinal cells. During and after absorption, it undergoes extensive first-pass metabolism, primarily in the small intestine and liver.[7][8][9]
-
Glucuronidation : The key step in the formation of this compound is the conjugation of a glucuronic acid moiety to the hydroxyl group at the 7-position of the quercetin molecule. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[10][11] The cofactor for this reaction is UDP-glucuronic acid (UDPGA). Several UGT isoforms, including UGT1A1 and UGT1A9, have been shown to be involved in the glucuronidation of quercetin.[11]
-
Circulation : Following metabolism, the resulting quercetin glucuronides, including this compound, are transported into the bloodstream.[12][13] Studies have shown that after oral intake of quercetin-rich foods, the predominant forms found in human plasma are quercetin glucuronides and sulfates, with very little to no free quercetin aglycone detected.[12][14][15][16]
The following diagram illustrates the metabolic pathway from dietary quercetin glycosides to this compound.
Quantitative Data on Quercetin Metabolites
After consumption of quercetin-rich foods, various quercetin conjugates can be detected and quantified in human plasma and urine. The profile and concentration of these metabolites can vary depending on the source of quercetin and the individual's metabolism.
| Study | Quercetin Source | Dose | Key Metabolites Detected in Plasma | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |
| Graefe et al. (2001)[14][15] | Onion supplement | 100 mg quercetin equivalent | Quercetin glucuronides | 2.3 ± 1.5 µg/mL | 0.7 ± 0.2 h |
| Mullen et al. (2006)[16] | Fried onions | 275 µmol flavonols | Quercetin-3'-sulfate, Quercetin-3-glucuronide, Isorhamnetin-3-glucuronide | Sub-micromolar | 0.6-0.8 h |
| Olthof et al. (2000)[17] | Applesauce with apple peel | ~180 µmol quercetin glycosides | Quercetin glucuronide, Quercetin diglucuronide | 15.5 ng/mL, 9.3 ng/mL | Not specified |
| Biesaga et al. (2011)[18] | Guava | Not specified | Quercetin glucuronides | AUC0–8 5.4 ± 1.3 µg·h/mL | 6 h |
Experimental Protocols for Analysis of this compound
The analysis of this compound and other quercetin metabolites in biological matrices such as plasma and urine typically involves sample preparation, chromatographic separation, and detection by mass spectrometry.
Sample Preparation
A crucial step in the analysis of quercetin metabolites is the extraction from the biological matrix. Solid-phase extraction (SPE) is a commonly employed technique.[19][20]
-
Enzymatic Hydrolysis (for total quercetin measurement) : To measure the total amount of quercetin (aglycone + conjugates), samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the aglycone form.[19][21]
-
Protein Precipitation : For plasma samples, proteins are typically precipitated using an organic solvent like acetonitrile or acetone.[21]
-
Solid-Phase Extraction (SPE) : The supernatant is then loaded onto an SPE cartridge (e.g., Oasis HLB) to concentrate the analytes and remove interfering substances.[19] The analytes are eluted with an appropriate solvent, which is then evaporated and the residue is reconstituted in the mobile phase for analysis.
Chromatographic Separation and Detection
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the sensitive and selective quantification of quercetin metabolites.[22][23][24][25]
-
Chromatography : A reversed-phase C18 column is typically used for separation.[24] A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[24]
-
Mass Spectrometry : Electrospray ionization (ESI) in negative ion mode is often used for the detection of quercetin and its conjugates.[24] Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.[24]
The following diagram outlines a typical experimental workflow for the analysis of quercetin metabolites.
Conclusion
This compound is a significant metabolite of dietary quercetin, formed through extensive metabolism in the intestine and liver. Its presence in the bloodstream highlights the importance of considering conjugated forms when evaluating the biological effects of quercetin. A thorough understanding of its dietary precursors and the analytical methods for its quantification is essential for researchers in nutrition, pharmacology, and drug development to accurately assess the bioavailability and physiological functions of this prominent flavonoid. The methodologies and data presented in this guide provide a solid foundation for further investigation into the role of this compound in human health.
References
- 1. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]
- 2. Promising bioactive properties of quercetin for potential food applications and health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10 Foods High in Quercetin (+ 5 Benefits) - Life Extension [lifeextension.com]
- 5. 6 Foods High in Quercetin and Why You Need It [webmd.com]
- 6. Quercetin Glycosides : Their Absorption, Metabolism and Antioxidant Activity [jstage.jst.go.jp]
- 7. the-bioavailability-absorption-metabolism-and-regulation-of-glucolipid-metabolism-disorders-by-quercetin-and-its-important-glycosides-a-review - Ask this paper | Bohrium [bohrium.com]
- 8. The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.wur.nl [research.wur.nl]
- 13. Conjugated quercetin glucuronides as bioactive metabolites and precursors of aglycone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Pharmacokinetics and Bioavailability of Quercetin Glycosides in Humans | Semantic Scholar [semanticscholar.org]
- 16. Absorption, excretion and metabolite profiling of methyl-, glucuronyl-, glucosyl- and sulpho-conjugates of quercetin in human plasma and urine after ingestion of onions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Validation of a quantitation method for conjugated quercetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comprehensive Analyses of Quercetin Conjugates by LC/MS/MS Revealed That Isorhamnetin-7- O-glucuronide-4'- O-sulfate Is a Major Metabolite in Plasma of Rats Fed with Quercetin Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin 7-Glucuronide: A Technical Guide to Bioavailability and Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its therapeutic efficacy is intrinsically linked to its bioavailability. Following ingestion, quercetin undergoes extensive metabolism, primarily into glucuronidated and sulfated conjugates. Quercetin 7-glucuronide (Q7G) is one such major metabolite. Understanding the bioavailability and absorption pathways of Q7G is crucial for elucidating the in vivo mechanisms of action of quercetin and for the development of effective quercetin-based therapeutics. This technical guide provides an in-depth overview of the current scientific understanding of Q7G bioavailability, focusing on its absorption, transport, and metabolic fate.
Quantitative Pharmacokinetic Data
The bioavailability of quercetin and its metabolites is influenced by various factors, including the food matrix and the chemical form of the ingested quercetin. After oral administration, quercetin is rapidly metabolized, and its glucuronides are the primary forms found in plasma.
Table 1: Pharmacokinetic Parameters of Quercetin Glucuronides in Humans
| Compound Administered | Dose | Cmax (µg/mL) | Tmax (hours) | Terminal Elimination Half-life (hours) | Reference |
| Onion Supplement (equivalent to 100 mg quercetin) | 100 mg | 2.3 ± 1.5 | 0.7 ± 0.2 | ~11 | [1][2] |
| Quercetin-4'-O-glucoside | 100 mg | 2.1 ± 1.6 | 0.7 ± 0.3 | ~11 | [1][2] |
| Buckwheat Tea (equivalent to 200 mg quercetin) | 200 mg | 0.6 ± 0.7 | 4.3 ± 1.8 | ~11 | [1][2] |
| Rutin (Quercetin-3-O-rutinoside) | 200 mg | 0.3 ± 0.3 | 7.0 ± 2.9 | ~11 | [1][2] |
Table 2: In Vitro Metabolism of Quercetin Glucuronides in HepG2 Cells
| Metabolite | Formation Rate (nmol/hr/10^6 cells) | Percentage of Metabolism (48 hr) | Reference |
| From Quercetin-7-glucuronide: | [3][4] | ||
| Methylated Quercetin-7-glucuronide | 2.6 | 44% | [3][4] |
| Quercetin-3'-sulfate (via deglucuronidation) | 0.42 | 7% | [3][4] |
| From Quercetin-3-glucuronide: | [3][4] | ||
| Methylated Quercetin-3-glucuronide | 1.9 | 32% | [3][4] |
| Quercetin-3'-sulfate (via deglucuronidation) | 0.61 | 10% | [3][4] |
Absorption and Transport Pathways
The absorption of quercetin and its glycosides primarily occurs in the small intestine. While quercetin aglycone can be absorbed via passive diffusion, its glycosides, the more common dietary forms, are thought to be transported by specific carriers.
Intestinal Transport
In vitro studies using Caco-2 cells, a model of the human intestinal epithelium, have provided insights into the transport mechanisms. While some quercetin glycosides may be transported by sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2), the direct transport of Q7G across the intestinal epithelium is not well-characterized.[5] It is generally believed that quercetin glycosides are first hydrolyzed to the aglycone by intestinal enzymes before absorption.
Hepatic Uptake and Metabolism
Once absorbed and transported to the liver, quercetin conjugates undergo further metabolism. Studies with the human hepatoma cell line HepG2 have been instrumental in elucidating these pathways.
Caption: Hepatic metabolism of this compound (Q7G).
As depicted in the diagram, Q7G in hepatocytes can undergo two primary metabolic transformations:
-
Methylation: The catechol group of Q7G can be methylated by catechol-O-methyltransferase (COMT).[3][4]
-
Deglucuronidation and Sulfation: Q7G can be hydrolyzed by endogenous β-glucuronidase to release the quercetin aglycone, which is then rapidly sulfated by sulfotransferases (SULTs) to form quercetin-3'-sulfate.[3][4][6]
Efflux from Cells
The resulting metabolites, including methylated glucuronides and sulfate conjugates, are then effluxed from the cells. This process is mediated by ATP-binding cassette (ABC) transporters, particularly the multidrug resistance-associated protein 2 (MRP2).[3][4] Inhibition of MRP2 has been shown to reduce the efflux of quercetin conjugates.[3][4]
The Role of β-Glucuronidase
β-glucuronidase plays a pivotal role in the bioavailability and potential bioactivity of quercetin. This enzyme, present in various tissues including the liver and small intestine, can hydrolyze quercetin glucuronides back to the aglycone form.[7][8][9] This "deconjugation" is significant because the aglycone is generally considered to be the more biologically active form of quercetin. The release of quercetin aglycone at specific tissue sites could allow for localized biological effects.[8]
Caption: Experimental workflow to assess β-glucuronidase activity on Q7G.
Experimental Protocols
In Vitro Metabolism in HepG2 Cells
-
Cell Culture: Human hepatoma G2 (HepG2) cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Confluent monolayers of HepG2 cells are incubated with a known concentration of purified this compound.
-
Sample Collection: At various time points, the cell culture medium and cell lysates are collected.
-
Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or diode array detection (DAD) to identify and quantify the parent compound (Q7G) and its metabolites.[3][4][10][11]
Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Transport Study: The transport of this compound is assessed by adding the compound to the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite chamber at various time intervals.
-
Analysis: The concentration of Q7G in the collected samples is determined by HPLC-MS/MS to calculate the apparent permeability coefficient (Papp).[12][13]
β-Glucuronidase Activity Assay
-
Enzyme Source: A crude enzyme extract is prepared from tissues of interest (e.g., liver, small intestine) by homogenization and centrifugation.
-
Reaction: The tissue extract is incubated with this compound in a suitable buffer at an optimal pH for the enzyme.
-
Analysis: The reaction is stopped at different time points, and the amount of quercetin aglycone released is quantified by HPLC to determine the enzyme activity.[7][9]
Conclusion
The bioavailability of this compound is a complex process involving intestinal and hepatic transport and metabolism. Q7G undergoes significant biotransformation, primarily through methylation and deglucuronidation followed by sulfation. The efflux of these metabolites is mediated by transporters such as MRP2. The enzymatic activity of β-glucuronidase is a key factor, as it can regenerate the bioactive quercetin aglycone at the tissue level. A thorough understanding of these pathways is essential for the rational design of studies investigating the health effects of quercetin and for the development of strategies to enhance its bioavailability and therapeutic potential. Further research is warranted to fully elucidate the transporters involved in the intestinal absorption of Q7G and to quantify the extent of its in vivo deconjugation in various human tissues.
References
- 1. scispace.com [scispace.com]
- 2. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of quercetin-7- and quercetin-3-glucuronides by an in vitro hepatic model: the role of human beta-glucuronidase, sulfotransferase, catechol-O-methyltransferase and multi-resistant protein 2 (MRP2) in flavonoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium-dependent glucose transporter 1 and glucose transporter 2 mediate intestinal transport of quercetrin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Conjugated quercetin glucuronides as bioactive metabolites and precursors of aglycone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. researchgate.net [researchgate.net]
- 12. Transport of quercetin and its glucosides across human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Gut Microbiota's Crucial Role in the Metabolism of Quercetin 7-Glucuronide: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and grains, is lauded for its potential anti-inflammatory, antioxidant, and disease-preventing properties. However, its journey through the human body is complex, and its ultimate bioavailability and bioactivity are intrinsically linked to extensive metabolic transformations. Following ingestion and absorption, quercetin is rapidly metabolized in the small intestine and liver into various conjugates, primarily glucuronides and sulfates. Quercetin 7-glucuronide is one of these major circulating metabolites. The unabsorbed portion, along with conjugates that are effluxed back into the intestinal lumen or enter via enterohepatic circulation, becomes a substrate for a vast and enzymatically diverse community: the gut microbiota. This guide provides a detailed overview of the pivotal role played by intestinal bacteria in the metabolism of this compound, a critical step that dictates the biological fate of dietary quercetin.
The Metabolic Journey: From Conjugate to Bioactive Aglycone and Beyond
Dietary flavonoids, including quercetin, are typically present as glycosides.[1][2][3] After enzymatic hydrolysis in the intestine, the released quercetin aglycone is absorbed and undergoes phase II metabolism, leading to the formation of glucuronidated and sulfated conjugates.[1][2][3] These conjugates are the primary forms of quercetin found in systemic circulation.[4] The gut microbiota, however, possesses the enzymatic machinery necessary to reverse this conjugation and further break down the quercetin molecule.
The metabolism of this compound by the gut microbiota is a two-step process:
-
Deglucuronidation: The essential first step is the hydrolysis of the glucuronic acid moiety from the quercetin backbone. This reaction is catalyzed by microbial β-glucuronidases, enzymes expressed by a wide range of gut bacteria.[1][5] This process releases the free quercetin aglycone, which is more biologically active than its glucuronidated form but has low bioavailability.[1][6]
-
Ring-Fission and Degradation: Once the aglycone is liberated, specific anaerobic bacteria can cleave its C-ring structure.[7][8] This degradation results in the formation of various low-molecular-weight phenolic acids.[9][10][11] These smaller metabolites are readily absorbed from the colon into the bloodstream and are believed to contribute significantly to the overall physiological effects attributed to quercetin consumption.[1][12]
The interaction is bidirectional; while the microbiota metabolizes quercetin, quercetin and its metabolites can also modulate the composition of the gut microbiota, often promoting the growth of beneficial bacteria.[7][9][13]
Data Presentation: Microbial Players and Their Metabolic Products
The transformation of quercetin and its glucuronides is carried out by a consortium of intestinal bacteria. The following tables summarize the key bacterial genera involved and the resulting metabolites.
Table 1: Gut Bacteria Implicated in Quercetin and Flavonoid Glucuronide Metabolism
| Bacterial Genus/Species | Metabolic Action | Key Enzyme(s) | Reference(s) |
| Eubacterium ramulus | Deglucuronidation, C-ring fission | β-glucuronidase, Chalcone isomerase, Flavanone-/flavanonol-cleaving reductase | [9][13][14][15][16] |
| Bacteroides spp. (e.g., B. fragilis, B. JY-6) | Deglucuronidation, C-ring fission | β-glucuronidase, α-L-rhamnosidase | [7][9][13][15] |
| Clostridium spp. (e.g., C. perfringens) | C-ring fission | Not specified | [7][9][13][14] |
| Lactobacillus spp. | Deglucuronidation, Probiotic effects | β-glucosidase | [7][13][15][17] |
| Bifidobacterium spp. | Deglucuronidation, Probiotic effects | β-glucosidase | [7][13][15][17] |
| Streptococcus spp. | Deglucuronidation | Not specified | [13][15] |
Table 2: Major Metabolites from Microbial Metabolism of Quercetin
| Metabolite | Chemical Class | Precursor | Reference(s) |
| Quercetin (aglycone) | Flavonol | Quercetin glucuronides/glycosides | [1][14] |
| 3,4-Dihydroxyphenylacetic acid | Phenolic Acid | Quercetin | [7][8] |
| 3-(3-Hydroxyphenyl)propionic acid | Phenolic Acid | Quercetin | [7][8] |
| 4-Hydroxybenzoic acid | Phenolic Acid | Quercetin | [8][10] |
| Protocatechuic acid | Phenolic Acid | Quercetin | [10] |
| Phenylpropanoic acid derivatives | Phenolic Acid | Quercetin | [11] |
| Phenylacetic acid derivatives | Phenolic Acid | Quercetin | [11] |
| Benzoic acid derivatives | Phenolic Acid | Quercetin | [11] |
Experimental Protocols: Investigating Microbial Metabolism
Understanding the metabolic fate of this compound requires specific experimental models that can replicate the anaerobic environment of the human colon.
Key In Vitro Experimental Protocol: Fecal Fermentation
This method is widely used to study the metabolism of xenobiotics by the complex human gut microbial community.
-
Preparation of Fecal Slurry:
-
Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months.
-
Samples are immediately placed in an anaerobic chamber.
-
A 10-20% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic buffer (e.g., phosphate buffer with reducing agents like cysteine-HCl).
-
The slurry is filtered through several layers of cheesecloth to remove large particulate matter.
-
-
Incubation:
-
The fecal slurry is dispensed into vials within the anaerobic chamber.
-
This compound (the substrate) is added to the vials to a final concentration typically in the micromolar range. Control vials (without substrate and without inoculum) are also prepared.
-
Vials are sealed and incubated under anaerobic conditions (e.g., 37°C) with gentle shaking.
-
-
Sample Collection and Analysis:
-
Aliquots are collected at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
The reaction is quenched immediately by adding a solvent like acetonitrile or methanol, which also serves to precipitate proteins.
-
Samples are centrifuged, and the supernatant is collected for analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is used to separate, identify, and quantify the disappearance of the parent compound (this compound) and the appearance of its metabolites (quercetin aglycone, phenolic acids).[11]
-
In Vivo Models
-
Conventional vs. Germ-Free Animals: Comparing the metabolic profiles of quercetin and its conjugates in conventional animals (with a normal gut microbiota) versus germ-free animals (raised in a sterile environment) provides definitive evidence of the microbiota's role. The absence of key metabolites in germ-free animals demonstrates the necessity of the gut bacteria for specific metabolic conversions.
-
Antibiotic-Treated Models: Administration of broad-spectrum antibiotics to deplete the gut microbiota can also be used to study its metabolic contribution.[18] Changes in metabolite profiles before and after antibiotic treatment highlight the microbiota's activity.[18]
Mandatory Visualizations
The following diagrams illustrate the core metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic pathway of quercetin focusing on this compound.
Caption: Experimental workflow for in vitro fecal fermentation of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Flavonoid metabolism: the interaction of metabolites and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Microsomal Quercetin Glucuronidation in Rat Small Intestine Depends on Age and Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid metabolism: the interaction of metabolites and gut microbiota | Semantic Scholar [semanticscholar.org]
- 6. Intracellular metabolism and bioactivity of quercetin and its in vivo metabolites - CentAUR [centaur.reading.ac.uk]
- 7. Biological Activities Underlying the Therapeutic Effect of Quercetin on Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Curcumin, Quercetin, Catechins and Metabolic Diseases: The Role of Gut Microbiota [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Potential roles of gut microbes in biotransformation of natural products: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Quercetin positively affects gene expression profiles and metabolic pathway of antibiotic-treated mouse gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of Quercetin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin, a prominent dietary flavonoid, undergoes extensive metabolism following ingestion, with Quercetin 7-glucuronide (Q7G) being one of its major circulating metabolites. The cellular uptake and transport of Q7G are critical determinants of its bioavailability, tissue distribution, and ultimately its biological activity. This technical guide provides a comprehensive overview of the current understanding of the mechanisms governing the cellular transport of Q7G, focusing on the key protein families involved in its influx and efflux. This document summarizes quantitative transport data, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development and nutritional science.
Introduction
Quercetin and its metabolites have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, the efficacy of these compounds is largely dependent on their absorption, distribution, metabolism, and excretion (ADME) profile. Following oral administration, quercetin is rapidly metabolized in the small intestine and liver, primarily through glucuronidation and sulfation. This compound (Q7G) is a significant product of this biotransformation. Understanding how Q7G interacts with cellular transport systems is paramount for predicting its physiological fate and designing strategies to enhance its therapeutic potential. This guide will delve into the specific transporters involved in the cellular influx and efflux of Q7G and its related glucuronidated forms.
Key Transport Proteins Involved in this compound Transport
The cellular transport of Q7G is a complex process mediated by several families of transport proteins, primarily the ATP-binding cassette (ABC) transporters and the Solute Carrier (SLC) transporters.
Efflux Transporters: ABC Family
The ABC transporter superfamily plays a crucial role in the efflux of a wide range of xenobiotics, including flavonoid glucuronides, from the cell. This efflux mechanism is a key factor in limiting the intracellular accumulation and, consequently, the bioavailability of these compounds.
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): MRP2 is a prominent efflux transporter located on the apical membrane of enterocytes, hepatocytes, and renal proximal tubule cells. It is well-established that glucuronide conjugates of quercetin are major substrates for MRP2.[1] Studies have shown that glucuronidation, particularly at the 7-hydroxyl moiety to form Q7G, can significantly increase the inhibitory potential of quercetin towards MRP1 and MRP2. This suggests a strong interaction between Q7G and these transporters.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another important efflux transporter expressed in various tissues, including the intestine, liver, and blood-brain barrier. It is known to limit the intestinal absorption of quercetin by pumping its glucuronide metabolites back into the intestinal lumen.[2] While quercetin itself is a potent inhibitor of BCRP, its glucuronides, including by inference Q7G, have been shown to stimulate BCRP ATPase activity only at high concentrations, suggesting they are also substrates, albeit potentially with lower affinity than the aglycone.[3]
Influx Transporters: SLC Family
The uptake of quercetin and its metabolites into cells is mediated by members of the SLC transporter family, particularly the Organic Anion Transporting Polypeptides (OATPs).
-
Organic Anion Transporting Polypeptides (OATPs/SLCO): OATPs are expressed in various tissues, including the liver, intestine, and kidney, and are responsible for the uptake of a wide range of endogenous and exogenous compounds. While direct transport studies on Q7G by specific OATPs are limited, research on quercetin suggests the involvement of OATP1A2 and OATP2B1 in its cellular accumulation.[1][4] A study on HepG2 cells, however, did not confirm the involvement of OATPs in the uptake of quercetin-7-glucuronide.[3] Further research is needed to clarify the precise role of different OATP isoforms in the hepatic and intestinal uptake of Q7G.
Quantitative Data on this compound Formation and Transport
While specific kinetic data for the transport of this compound by MRP2, BCRP, and OATPs are not extensively available, data on its formation and interaction with these transporters provide valuable insights.
| Parameter | Value | Species/System | Compound | Transporter/Enzyme | Reference |
| Km | 96 µM (increase from 4 to 28 mo) | Rat Liver Microsomes | Quercetin | UGT (for Q7G formation) | [1] |
| Vmax | 125% increase (from 4 to 28 mo) | Rat Liver Microsomes | Quercetin | UGT (for Q7G formation) | [1] |
| Km (ATPase activity) | >100 µM | Human BCRP | Quercetin glucuronides | BCRP | [3] |
This table summarizes the available quantitative data. It is important to note the specific experimental systems and compounds when interpreting these values.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake and transport of this compound. These protocols are based on established methods for studying flavonoid transport and can be adapted for Q7G.
Caco-2 Cell Permeability Assay
This assay is a widely accepted in vitro model for predicting intestinal drug absorption.
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer. Additionally, assess the permeability of Lucifer yellow; a Papp < 1.0 x 10⁻⁶ cm/s is considered acceptable.
-
Transport Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS. f. At the end of the experiment, collect samples from the apical chamber.
-
Transport Experiment (Basolateral to Apical): Perform the same procedure as above but add the Q7G solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
Vesicular Transport Assay with MRP2/BCRP
This assay utilizes membrane vesicles from cells overexpressing a specific transporter to directly measure transport activity.
Objective: To determine if this compound is a substrate and/or inhibitor of MRP2 or BCRP.
Materials:
-
Membrane vesicles from Sf9 or HEK293 cells overexpressing human MRP2 or BCRP
-
Control membrane vesicles (from non-transfected cells)
-
This compound
-
Known MRP2 substrate (e.g., estradiol-17-β-D-glucuronide) or BCRP substrate (e.g., estrone-3-sulfate)
-
ATP and AMP
-
Transport buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Rapid filtration apparatus
-
Scintillation counter or LC-MS/MS
Procedure:
-
Vesicle Preparation: Thaw the membrane vesicles on ice.
-
Transport Reaction: a. In a microcentrifuge tube, combine the membrane vesicles, transport buffer, and either this compound (for substrate assessment) or a known substrate plus varying concentrations of Q7G (for inhibition assessment). b. Pre-incubate the mixture at 37°C for 3-5 minutes. c. Initiate the transport by adding ATP (for active transport) or AMP (as a negative control). d. Incubate for a predetermined time (e.g., 1-10 minutes).
-
Stopping the Reaction: Stop the reaction by adding ice-cold stop solution.
-
Filtration: Rapidly filter the reaction mixture through a filter plate to separate the vesicles from the incubation medium.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-transported substrate.
-
Quantification: a. If using a radiolabeled substrate, quantify the radioactivity retained on the filter using a scintillation counter. b. If using a non-labeled substrate, lyse the vesicles and quantify the amount of transported substrate using LC-MS/MS.
-
Data Analysis:
-
Substrate Assessment: Calculate the ATP-dependent uptake by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.
-
Inhibition Assessment: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of the known substrate's transport against the concentration of Q7G.
-
Kinetic Analysis: To determine Km and Vmax, perform substrate assessment experiments with varying concentrations of Q7G and fit the data to the Michaelis-Menten equation.
-
Uptake Assay in HEK293 Cells Transfected with OATPs
This cell-based assay is used to investigate the role of specific uptake transporters.
Objective: To determine if this compound is a substrate for a specific OATP isoform.
Materials:
-
HEK293 cells stably transfected with an OATP isoform (e.g., OATP1B1, OATP1B3, OATP2B1)
-
Mock-transfected HEK293 cells (control)
-
Culture medium (e.g., DMEM with FBS and selection antibiotic)
-
Uptake buffer (e.g., HBSS)
-
This compound
-
Known OATP inhibitor (e.g., rifampicin for OATP1B1/1B3)
-
Cell lysis buffer
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed the transfected and mock cells in 24- or 48-well plates and grow to confluence.
-
Uptake Experiment: a. Wash the cells with pre-warmed uptake buffer. b. Add uptake buffer containing a known concentration of this compound to the cells. For inhibition studies, pre-incubate the cells with a known inhibitor before adding the Q7G solution. c. Incubate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial uptake rate.
-
Stopping the Uptake: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Sample Analysis: Quantify the intracellular concentration of this compound in the cell lysates using a validated LC-MS/MS method. Normalize the concentration to the protein content of each well.
-
Data Analysis:
-
Calculate the transporter-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP-expressing cells.
-
To determine kinetic parameters (Km and Vmax), perform uptake experiments with varying concentrations of Q7G and fit the data to the Michaelis-Menten equation.
-
Visualizations of Signaling Pathways and Experimental Workflows
Diagrams
Conclusion and Future Directions
The cellular transport of this compound is a multifaceted process primarily governed by the interplay between ABC efflux transporters, such as MRP2 and BCRP, and SLC uptake transporters, likely OATPs. While the involvement of these transporter families is evident, a significant gap remains in the quantitative understanding of Q7G transport kinetics. Future research should focus on:
-
Determining the specific kinetic parameters (Km and Vmax) of Q7G transport by individual MRP, BCRP, and OATP isoforms.
-
Investigating the potential for drug-drug interactions at the level of these transporters, as co-administered drugs could modulate the bioavailability of Q7G.
-
Elucidating the tissue-specific expression and regulation of these transporters to better predict the in vivo disposition of Q7G.
A more comprehensive understanding of these transport mechanisms will be instrumental in optimizing the therapeutic application of quercetin and its metabolites for various health conditions. This guide provides a foundational framework and detailed methodologies to support and guide these future research endeavors.
References
- 1. Organic anion transporting polypeptides and organic cation transporter 1 contribute to the cellular uptake of the flavonoid quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breast cancer resistance protein (Bcrp1/Abcg2) limits net intestinal uptake of quercetin in rats by facilitating apical efflux of glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
In Vitro Antioxidant Capacity of Quercetin 7-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quercetin, a prominent dietary flavonoid, is extensively metabolized in vivo, with its glucuronidated forms, such as Quercetin 7-glucuronide, representing key circulating metabolites. Understanding the antioxidant capacity of these metabolites is crucial for elucidating the mechanisms behind the health benefits associated with quercetin consumption. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of quercetin glucuronides, with a focus on this compound and its closely related isomers. It details the quantitative data from various antioxidant assays, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
Introduction
Quercetin is a potent antioxidant flavonoid found in numerous fruits, vegetables, and grains. Following ingestion, quercetin undergoes extensive metabolism in the intestines and liver, leading to the formation of various conjugated metabolites, primarily glucuronides and sulfates. These metabolites are the predominant forms of quercetin found in systemic circulation, and therefore, their biological activities are of significant scientific interest. This compound is one such major metabolite. This guide focuses on the in vitro antioxidant properties of this and closely related quercetin glucuronides, providing a consolidated source of quantitative data and methodologies for its assessment.
Quantitative Antioxidant Capacity
The antioxidant capacity of quercetin and its glucuronidated metabolites can be evaluated through various in vitro assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power. The following tables summarize the available quantitative data for quercetin glucuronides from key antioxidant assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference |
| Quercetin-3-O-glucuronide | > 1 | [1] |
| Quercetin | 0.25 ± 0.01 | [1] |
| Butylated hydroxytoluene (BHT) | 0.58 ± 0.02 | [1] |
Table 2: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | Ascorbic Acid Equivalents (µg AAE/µg) | Reference |
| Quercetin-3-O-glucuronide | 1.10 ± 0.05 | [1] |
| Quercetin | 1.34 ± 0.02 | [1] |
| Butylated hydroxytoluene (BHT) | 0.40 ± 0.01 | [1] |
Table 3: ORAC (Oxygen Radical Absorbance Capacity) Assay
| Compound | ORAC Value (µmol TE/µmol) | Reference |
| Quercetin-7-O-β-D-glucopyranoside | 18 ± 4 | [2][3] |
| Gallic Acid | Not specified in the provided text | [2][3] |
Note: Data for this compound specifically across all four assays (DPPH, ABTS, FRAP, and ORAC) is limited in the currently available literature. The data presented here is for the closely related and structurally similar Quercetin-3-O-glucuronide and Quercetin-7-O-β-D-glucopyranoside, which serve as valuable proxies for understanding the antioxidant potential of quercetin glucuronides.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment and comparison of antioxidant capacities. The following sections provide methodologies for the key assays cited.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of the test compound solution in ethanol at various concentrations (e.g., 5-30 µg/mL)[4].
-
Incubation: Shake the mixture vigorously and allow it to stand at room temperature for 30 minutes in the dark[4].
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer[4].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.
ABTS Radical Cation Scavenging Assay
This assay evaluates the capacity of a substance to neutralize the ABTS radical cation (ABTS•+).
Principle: Antioxidants reduce the pre-formed blue-green ABTS•+ radical, causing a decolorization that is measured by a decrease in absorbance.
Protocol:
-
ABTS Radical Cation Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical.
-
Working Solution Preparation: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Mix 10 µL of the sample (at various concentrations) with 195 µL of the ABTS•+ working solution in a 96-well microplate[3].
-
Incubation: Incubate the mixture for 30 minutes at room temperature in the dark[3].
-
Measurement: Measure the absorbance at 734 nm using a microplate reader[3].
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, and the change in absorbance is monitored.
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction: Add 20 µL of the sample to 1.8 mL of the FRAP reagent.
-
Incubation: Incubate the reaction mixture for 15 minutes at room temperature.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power in mmol Fe²⁺ equivalents per gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay assesses the capacity of a substance to quench peroxyl radicals.
Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) that is damaged by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Reagent Preparation:
-
Prepare a 1X fluorescein solution by diluting a stock solution 1:100 with 1X assay diluent.
-
Freshly prepare an 80 mg/mL AAPH (Free Radical Initiator) solution in 1X PBS.
-
-
Reaction Setup (96-well plate):
-
Add 25 µL of diluted samples or antioxidant calibrators (Trolox) to the wells.
-
Add 150 µL of the 1X fluorescein solution to each well and mix thoroughly.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Initiation and Measurement:
-
Add 25 µL of the Free Radical Initiator Solution to each well.
-
Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox Equivalents (TE).
Visualization of Pathways and Workflows
Antioxidant Signaling Pathways of Quercetin
Quercetin and its metabolites can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.
References
The Anti-inflammatory Profile of Quercetin 7-Glucuronide: A Technical Overview for Researchers
An in-depth examination of the mechanisms and therapeutic potential of a key quercetin metabolite in modulating inflammatory responses.
Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, has long been recognized for its antioxidant and anti-inflammatory properties. However, following ingestion, quercetin is rapidly metabolized, with quercetin-7-glucuronide (Q7G) being one of its major circulating forms. This technical guide delves into the core anti-inflammatory effects of Quercetin 7-glucuronide, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. In vitro studies, particularly using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7, have been instrumental in elucidating these mechanisms.
The primary modes of action include:
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to significantly suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
-
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli. This compound has been observed to attenuate the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in a concentration-dependent manner, with a negligible effect on p38 MAPK.[3]
-
Interference with NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. While direct evidence for this compound is still emerging, its aglycone, quercetin, is a known inhibitor of the NF-κB pathway.[4][5][6] It is plausible that this compound may exert similar effects, potentially after deconjugation at the site of inflammation.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Concentration of this compound | % Inhibition of NO Production (Mean ± SD) | Reference |
| 10 µM | Specific value not provided | [1] |
| 25 µM | Specific value not provided | [1] |
| 50 µM | Significant dose-dependent inhibition | [1] |
| 100 µM | Significant dose-dependent inhibition | [1] |
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Relative iNOS Expression | Relative COX-2 Expression | Reference |
| Control | Baseline | Baseline | [1] |
| LPS | Increased | Increased | [1] |
| LPS + this compound | Dose-dependent decrease | Dose-dependent decrease | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: MAPK and NF-κB signaling pathways in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of Quercetin 7-Glucuronide: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the enzymatic synthesis of specific flavonoid glucuronides, such as Quercetin 7-glucuronide, offers a highly selective and efficient alternative to complex chemical methods. This document provides detailed application notes and protocols for the synthesis of this compound for research purposes, focusing on two primary methodologies: in vitro enzymatic reaction and whole-cell biotransformation.
Glucuronidation is a critical process in drug metabolism, enhancing the water solubility and bioavailability of various compounds.[1] The regioselective synthesis of specific glucuronides is essential for studying their biological activities and potential therapeutic applications. Plant-derived UDP-glucuronosyltransferases (UGTs) have emerged as powerful biocatalysts for this purpose, offering high specificity and avoiding the use of protecting groups often required in chemical synthesis.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of quercetin glucuronides using different methods.
Table 1: Comparison of Synthesis Methods for Quercetin Glucuronides
| Synthesis Method | Target Compound | Enzyme/Catalyst | Yield/Productivity | Reference |
| Whole-Cell Biotransformation | This compound | UGT88D7 in S. cerevisiae | 10.05 µmol/g/day | [3] |
| In Vitro Enzymatic Synthesis | Quercetin 4'-glucuronide | Pig Liver Microsomes | 19% | [4] |
| Chemical Synthesis | 4'-O-methyl-quercetin-7-O-β-d-glucuronide | Chemical Catalyst | 34% | [5] |
| Whole-Cell Biotransformation | Quercetin 7-O-β-D-glucoside | Fungal Glucosyltransferase (BbGT) in E. coli | 0.34 ± 0.02 mM from 0.83 mM quercetin (24h) | [6] |
Table 2: Regioselectivity of UDP-glucuronosyltransferases with Quercetin
| Enzyme | Source Organism | Major Product | Reference |
| UGT88D7 | Perilla frutescens | Quercetin 7-O-glucuronide | [2][7] |
| UGT84F9 | Medicago truncatula | Quercetin 7-O-glucuronide | [8] |
| UGT78A11 | Glycyrrhiza uralensis | Quercetin 3-O-glucuronide | [2][7] |
Experimental Workflows and Methodologies
Two primary approaches for the enzymatic synthesis of this compound are detailed below: an in vitro method using purified enzymes or cell extracts, and a whole-cell biotransformation system.
Caption: Overview of the two primary workflows for the enzymatic synthesis of this compound.
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol is adapted from methodologies using microsomal fractions and can be optimized for purified UGT88D7.[9][10]
Materials:
-
Quercetin
-
UDP-glucuronic acid (UDPGA)
-
Purified UGT88D7 or a suitable microsomal preparation
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (for microsomal preparations)
-
Methanol
-
Ascorbic acid
-
Reaction tubes
-
Incubator/water bath
-
Centrifuge
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
Quercetin: 10-100 µM (dissolved in a minimal amount of DMSO or methanol)
-
UDPGA: 2-10 mM
-
MgCl₂: 5-10 mM
-
Purified UGT88D7 or microsomal protein: 0.1-1 mg/mL
-
Alamethicin (if using microsomes): 25-50 µg/mg protein
-
Potassium phosphate buffer (50 mM, pH 7.4) to the final volume.
-
-
Pre-incubation: Pre-incubate the mixture (without UDPGA) at 37°C for 5 minutes to activate the enzyme.
-
Initiation of Reaction: Start the reaction by adding UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours with gentle shaking.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol containing 1 mM ascorbic acid.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the presence of this compound using HPLC-UV or LC-MS.
Caption: The direct enzymatic conversion of quercetin to its 7-glucuronide.
Protocol 2: Whole-Cell Biotransformation using Engineered Saccharomyces cerevisiae
This protocol is based on the co-expression of a plant UGT and a UDP-glucose dehydrogenase in yeast, which allows for the regeneration of the UDPGA cofactor.[1][7][11]
Materials:
-
Saccharomyces cerevisiae strain engineered to express UGT88D7 and a UDP-glucose dehydrogenase.
-
Yeast extract peptone dextrose (YPD) medium.
-
Selective medium (e.g., SD-ura) for plasmid maintenance.
-
Glucose
-
Quercetin
-
Shaking incubator
-
Centrifuge
-
Solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Starter Culture: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of selective medium and grow overnight at 30°C with shaking (200-250 rpm).
-
Main Culture: Inoculate a larger volume of YPD medium with the starter culture to an initial OD₆₀₀ of 0.1-0.2. Grow at 30°C with shaking until the culture reaches the mid-log phase (OD₆₀₀ ≈ 1.5-2.0).
-
Induction (if applicable): If the expression of UGT88D7 is under an inducible promoter (e.g., GAL1), add the inducer (e.g., galactose) and incubate for a further 12-24 hours.
-
Biotransformation:
-
Add quercetin (dissolved in a minimal amount of ethanol or DMSO) to the culture to a final concentration of 0.5-1.0 mM.
-
Supplement the culture with additional glucose (e.g., 2% w/v) to provide the precursor for UDPGA regeneration.
-
Incubate at 30°C with shaking for 24-72 hours.
-
-
Harvesting and Extraction:
-
Centrifuge the culture at 5,000 x g for 10 minutes to separate the cells from the supernatant. The product may be present in both.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
The cell pellet can also be extracted to recover any intracellular product.
-
-
Purification and Analysis: Combine the organic extracts, evaporate the solvent, and redissolve the residue in a suitable solvent for purification by HPLC or column chromatography. Analyze the fractions by HPLC-UV or LC-MS.
Caption: The metabolic pathway within engineered yeast for this compound synthesis.
Purification of this compound
The following is a general protocol for the purification of quercetin glucuronides from the reaction mixture.
Materials:
-
Crude extract containing this compound.
-
Polyamide or C18 solid-phase extraction (SPE) cartridges.
-
Silica gel for column chromatography.
-
Solvents for chromatography (e.g., methanol, water, acetonitrile, chloroform, ethyl acetate).
-
Semi-preparative HPLC system.
Procedure:
-
Solid-Phase Extraction (SPE):
-
Condition a polyamide or C18 SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash with water to remove polar impurities.
-
Elute the quercetin glucuronides with methanol or a methanol/water mixture.
-
-
Silica Gel Column Chromatography:
-
For further purification, silica gel column chromatography can be employed.
-
A solvent system such as chloroform:methanol or ethyl acetate:methanol with increasing polarity can be used to separate the glucuronide from the aglycone and other less polar byproducts.
-
-
Semi-Preparative HPLC:
-
For high-purity this compound, semi-preparative reverse-phase HPLC is the method of choice.
-
A C18 column is typically used with a gradient of acetonitrile in water (often with a small amount of formic or acetic acid to improve peak shape).
-
Collect the fractions corresponding to the this compound peak and verify their purity by analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Conclusion
The enzymatic synthesis of this compound provides a powerful tool for researchers in drug development and related fields. Both in vitro and whole-cell biotransformation methods offer high regioselectivity and yield promising results. The choice of method will depend on the specific research needs, available resources, and desired scale of production. The protocols provided here serve as a detailed guide to enable the successful synthesis and purification of this important quercetin metabolite for further investigation.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. A highly versatile fungal glucosyltransferase for specific production of quercetin-7-O-β-D-glucoside and quercetin-3-O-β-D-glucoside in different hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of Natural Flavanones in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Synthesis and Purification of Quercetin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical synthesis and purification of Quercetin 7-glucuronide, a significant metabolite of quercetin. The information is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in obtaining this compound for further studies.
Introduction
Quercetin, a prominent dietary flavonoid, undergoes extensive metabolism in the body, leading to the formation of various conjugates, primarily glucuronides and sulfates. This compound is one of the key metabolites and is of significant interest for its potential biological activities, which may differ from the parent aglycone.[1][2] The regioselective synthesis of specific quercetin glucuronides, such as the 7-O-glucuronide, is a challenging but essential task for in-depth pharmacological evaluation.[1] Chemical synthesis offers a reliable method to obtain pure standards of these metabolites in sufficient quantities for research purposes.[1][3]
Chemical Synthesis Approach
The chemical synthesis of this compound typically involves a multi-step process that includes:
-
Selective Protection: Protection of the more reactive hydroxyl groups of quercetin to ensure regioselective glucuronidation at the 7-position.
-
Glycosylation: Coupling of the protected quercetin with a suitable glucuronic acid donor.
-
Deprotection: Removal of the protecting groups to yield the final this compound.
A common strategy involves the selective benzylation of the hydroxyl groups at positions 3, 3', and 4' of quercetin, leaving the 7-OH and 5-OH groups available for reaction.[4] The 5-OH group is less reactive due to hydrogen bonding with the adjacent carbonyl group. This allows for the preferential glucuronidation at the 7-position.
Experimental Protocols
The following protocols are synthesized from various reported chemical synthesis methodologies.[1][4]
Protocol 1: Multi-step Chemical Synthesis of this compound
This protocol outlines a general approach for the synthesis of this compound.
Materials:
-
Quercetin
-
Borax (Sodium tetraborate)
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Benzyltriethylammonium chloride
-
Dimethylformamide (DMF)
-
Acetobromoglucuronic acid methyl ester (or other suitable glucuronic acid donor)
-
Silver oxide (Ag₂O)
-
Pyridine
-
Molecular sieves (3 Å or 4 Å)
-
Palladium on charcoal (Pd/C) or Palladium hydroxide on charcoal (Pd(OH)₂/C)
-
Cyclohexene or Hydrogen gas
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Zinc acetate
-
Pig liver esterase (PLE)
-
Sodium phosphate buffer
Procedure:
-
Selective Protection of Quercetin:
-
Dissolve quercetin and borax in anhydrous DMF to form a complex that protects the 3' and 4'-hydroxyl groups.[4]
-
Add potassium carbonate and a phase-transfer catalyst like benzyltriethylammonium chloride.[4]
-
Add benzyl chloride in portions and stir the reaction at room temperature or slightly elevated temperature for 24-48 hours to benzylate the remaining hydroxyl groups, primarily at the 3 and 7 positions.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction and extract the product with an organic solvent.
-
Purify the resulting protected quercetin intermediate using column chromatography on silica gel.
-
-
Glucuronidation:
-
Dissolve the protected quercetin intermediate and a glucuronic acid donor (e.g., acetobromoglucuronic acid methyl ester) in an anhydrous solvent like pyridine or dichloromethane in the presence of molecular sieves.[1]
-
Add a promoter such as silver oxide and stir the reaction at 0°C to room temperature in the dark for 18-48 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting protected this compound methyl ester by column chromatography.
-
-
Deprotection:
-
Debenzylation: Dissolve the protected glucuronide in a mixture of ethanol and cyclohexene. Add a palladium catalyst (e.g., 20% Pd(OH)₂/C) and reflux the mixture for 1-2 hours.[1] Alternatively, catalytic hydrogenation with H₂ gas and Pd/C can be used.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Deacetylation and Ester Hydrolysis: The crude product from the debenzylation step can be further treated to remove acetyl protecting groups from the glucuronic acid moiety and hydrolyze the methyl ester. This can be achieved using a mild base like sodium carbonate in methanol or enzymatically using pig liver esterase (PLE) in a phosphate buffer.[1] For enzymatic hydrolysis, dissolve the compound in a suitable solvent like DMSO and add it to a phosphate buffer solution containing PLE. Stir at 37°C for several hours.[1]
-
-
Final Purification:
Data Presentation
Table 1: Summary of Reported Yields for Quercetin Glucuronide Synthesis
| Step | Intermediate/Product | Reagents and Conditions | Reported Yield (%) | Reference |
| Protection | 3,3',4'-Tri-O-benzylquercetin | Benzyl chloride, K₂CO₃, phase-transfer catalyst | ~70-84% | [4] |
| Glucuronidation | Protected this compound | Acetobromoglucuronic acid methyl ester, Ag₂O, Pyridine | ~50-60% | [1] |
| Deprotection | This compound | Pd(OH)₂/C, cyclohexene/EtOH; Zn(OAc)₂, PLE | ~61% (over 3 steps) | [4] |
| Overall Yield | This compound | Multi-step chemical synthesis | ~34% | [1] |
Note: Yields can vary significantly based on the specific reagents, reaction conditions, and purification methods used.
Purification and Characterization
Purification
-
Column Chromatography: Silica gel is commonly used for the purification of protected intermediates, with solvent systems typically composed of hexane and ethyl acetate mixtures.[1] For the final product, reversed-phase chromatography (e.g., C18) may be more suitable.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the preferred method for obtaining highly pure this compound.[1] A C18 column with a gradient of acetonitrile and water (often with a small percentage of formic or trifluoroacetic acid) is typically employed.[1][5]
Characterization
The structure and purity of the synthesized this compound should be confirmed by a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation and confirming the position of glucuronidation.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used.[5]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Mandatory Visualizations
Diagram 1: Chemical Synthesis Workflow for this compound
Caption: A generalized workflow for the chemical synthesis of this compound.
Diagram 2: Purification and Analysis Workflow
References
Application Note: Analysis of Quercetin 7-glucuronide by HPLC-DAD-ESI/MS
Introduction
Quercetin, a prominent dietary flavonol, undergoes extensive metabolism in the human body, with its major circulating forms being glucuronide and sulfate conjugates.[1][2] Quercetin 7-glucuronide is a significant metabolite whose accurate identification and quantification are crucial for pharmacokinetic studies, drug metabolism research, and understanding its biological activities.[3] This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS) method for the analysis of this compound in various matrices.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other related compounds. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (C18 column) and the mobile phase (a gradient of acidified water and acetonitrile). The Diode-Array Detector (DAD) provides spectral information and allows for quantification at the maximum absorbance wavelength of the analyte. Subsequent analysis by Electrospray Ionization Mass Spectrometry (ESI/MS) in either positive or negative ion mode confirms the identity of the compound by providing mass-to-charge ratio (m/z) information and fragmentation patterns.
Experimental
Instrumentation and Consumables
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and diode array detector.
-
Mass Spectrometer: A mass spectrometer with an ESI interface.
-
HPLC Column: A reversed-phase C18 column (e.g., 5 µm, 150 mm x 4.6 mm i.d.) is commonly used.[1]
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid or trifluoroacetic acid (TFA).
-
Standards: this compound reference standard.
Chromatographic Conditions
The following table summarizes the typical chromatographic conditions for the analysis of this compound.
| Parameter | Value | Reference |
| Column | Reversed-phase C18, 5 µm, 150 mm x 4.6 mm i.d. | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4][5] |
| Mobile Phase B | Acetonitrile | [1] |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-20% B; 15-20 min: 20-30% B; 20-25 min: 30-70% B; 25-30 min: 70-95% B | [5] |
| Flow Rate | 0.5 - 1.1 mL/min | [1][6] |
| Column Temperature | 30 - 35°C | [1][6] |
| Injection Volume | 5 - 20 µL | [4][6] |
| DAD Wavelength | 370 nm | [1] |
Mass Spectrometry Conditions
The mass spectrometer parameters should be optimized for the specific instrument. The following are typical starting conditions.
| Parameter | Value | Reference |
| Ionization Mode | ESI Negative and/or Positive | [1][7] |
| Capillary Voltage | 2.5 - 4.0 kV | [1][3] |
| Drying Gas Temperature | 225 - 350°C | [3][4] |
| Drying Gas Flow | 8.0 - 12.0 L/min | [3][4] |
| Nebulizer Pressure | 45 - 55 psi | [4] |
| Mass Range | m/z 100 - 1000 | [3] |
| Fragmentation Energy | Optimized for MS/MS experiments | [1] |
Protocols
Standard Solution Preparation
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or an appropriate solvent to construct a calibration curve.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. Below is a general procedure for biological samples.
-
Extraction: For plasma samples, a protein precipitation step is often required. Add three volumes of ice-cold acetonitrile or methanol to one volume of plasma. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Data Analysis
-
Identification: The primary identification of this compound is based on its retention time compared to the reference standard. Confirmation is achieved by the mass spectrometer, which should detect the parent ion [M-H]⁻ at m/z 477 in negative ion mode or [M+H]⁺ at m/z 479 in positive ion mode. Further confirmation can be obtained from MS/MS fragmentation patterns.
-
Quantification: A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of the analyte in the samples is then determined from this curve.
Quantitative Data Summary
The following table presents a summary of typical quantitative performance data for the analysis of quercetin and its derivatives, which can be adapted for this compound method validation.
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.995 | [4][8] |
| Limit of Detection (LOD) | 0.00071 - 0.046 µg/mL | [6][9] |
| Limit of Quantification (LOQ) | 0.00215 - 0.14 µg/mL | [6][9] |
| Accuracy (% Recovery) | 88.6 - 110.7% | [8][9] |
| Precision (% RSD) | < 15% | [10] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the analytical components.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Identification of quercetin glucuronides in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. press.um.si [press.um.si]
Application Notes and Protocols for the Quantification of Quercetin 7-glucuronide in Plasma using LC/MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive and detailed protocol for the quantification of Quercetin 7-glucuronide in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). Quercetin, a common dietary flavonoid, undergoes extensive metabolism in the body, with glucuronidation being a major pathway. Accurate quantification of its metabolites, such as this compound, is crucial for pharmacokinetic and bioavailability studies.
Introduction
Quercetin and its glycosides are abundant in various fruits and vegetables. Following ingestion, they are metabolized into conjugated forms, primarily glucuronides and sulfates. This compound is a significant metabolite found in plasma, and its concentration provides insights into the absorption and systemic exposure to quercetin. This LC/MS/MS method offers high selectivity and sensitivity for the precise measurement of this compound in a complex biological matrix like plasma.
Experimental Protocols
This section details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for extracting this compound from plasma, offering high recovery and sample cleanup.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Kaempferol or a stable isotope-labeled quercetin glucuronide)
-
Phosphoric acid (1% in water)
-
Methanol
-
Water (HPLC grade)
-
Oasis HLB SPE cartridges (or equivalent)
Protocol:
-
Thaw plasma samples to room temperature.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 200 µL of 1% phosphoric acid to the plasma sample and vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC/MS/MS system.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 5.5 | 20 | 80 |
| 5.6 | 95 | 5 |
| 7.0 | 95 | 5 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions should be used as a starting point and optimized for the specific instrument. The transition for a general quercetin glucuronide is m/z 477.1 > 301.1[1][2].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 477.1 | 301.1 | 100-200 | Optimize (start at 20-30) | Optimize (start at 50-70) |
| Internal Standard (e.g., Kaempferol) | 285.0 | 239.0 / 143.0 | 100-200 | Optimize | Optimize |
Note: Collision energy and declustering potential are instrument-dependent and require optimization for maximal signal intensity.
Data Presentation
The following tables summarize typical validation parameters for a method of this nature. These values should be experimentally determined during method validation in your laboratory.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 5 | < 15% | < 15% | 85 - 115% |
| Mid QC | 50 | < 15% | < 15% | 85 - 115% |
| High QC | 500 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 5 | > 80% | 85 - 115% |
| High QC | 500 | > 80% | 85 - 115% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow from sample to result.
References
Protocol for the Isolation of Quercetin 7-Glucuronide from Biological Samples
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid, undergoes extensive metabolism in the body, leading to the formation of various conjugates, primarily glucuronides and sulfates. Among these, quercetin glucuronides are major circulating forms in human plasma after the consumption of quercetin-rich foods. Quercetin 7-glucuronide is one of the potential metabolites, and its isolation from complex biological matrices is crucial for further investigation into its specific biological activities and pharmacokinetic profile. This document provides a detailed protocol for the isolation and purification of this compound from biological samples such as plasma and urine. The methodology is based on a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
While specific protocols exclusively for this compound are not widely documented, the following protocol is a robust, adaptable method derived from established procedures for various quercetin glucuronide isomers. Researchers should note that optimization of specific parameters may be necessary to achieve the highest purity and yield for the 7-glucuronide isomer.
Data Presentation
Quantitative data on the yield of various quercetin glucuronides from enzymatic synthesis can provide an estimate of the expected recovery rates. The yields are highly dependent on the specific isomer and the reaction conditions.
| Quercetin Glucuronide Isomer | Synthesis pH | Incubation Time (min) | Yield (%) |
| Quercetin 4'-glucuronide | 8.3 | 180 | ~19% |
| Quercetin 3'-glucuronide | 8.3 | 180 | ~7% |
| Quercetin 3-glucuronide | 8.3 | 60 | ~3% |
| Quercetin diglucuronide | Any | Any | ~1% |
Note: This data is from enzymatic synthesis and serves as a reference for relative abundance. Yields from biological samples may vary significantly.
Experimental Protocols
This protocol is divided into three main stages: Sample Preparation, Solid-Phase Extraction (SPE), and High-Performance Liquid Chromatography (HPLC) Purification.
Part 1: Sample Preparation
This initial step is critical for removing proteins and other interfering substances from the biological matrix.
For Plasma Samples:
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of the analytes.
-
Acidification & Protein Precipitation: To 1 mL of plasma, add 2 mL of acetonitrile containing an antioxidant like ascorbic acid (1 mM) and an acid, such as 0.1% trifluoroacetic acid (TFA) or phosphoric acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the quercetin glucuronides, for the subsequent SPE step.
For Urine Samples:
-
Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove any particulate matter.
-
Acidification: Acidify the urine sample to a pH of approximately 3.5-4.5 with glacial acetic acid. This step is crucial for the efficient retention of the acidic glucuronides on the SPE cartridge.
-
Direct Loading: The acidified urine sample can typically be directly loaded onto the conditioned SPE cartridge.
Part 2: Solid-Phase Extraction (SPE)
SPE is employed for the concentration and purification of the quercetin glucuronides from the prepared biological samples.
-
Cartridge Selection: Use a reversed-phase SPE cartridge, such as an Oasis HLB or a C18 cartridge.
-
Conditioning:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water.
-
Further equilibrate with 5 mL of acidified water (e.g., water with 0.1% TFA).
-
-
Sample Loading: Load the prepared supernatant (from plasma) or the acidified urine onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove salts and other highly polar impurities.
-
A second wash with a low percentage of organic solvent (e.g., 5 mL of 5% methanol in water) can be performed to remove less polar impurities.
-
-
Elution: Elute the quercetin glucuronides from the cartridge with 2-5 mL of methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% TFA) to the elution solvent can improve recovery.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the dried residue in a small, known volume of the initial HPLC mobile phase (e.g., 200 µL) for injection.
Part 3: High-Performance Liquid Chromatography (HPLC) Purification
The final purification and isolation of this compound is achieved by semi-preparative or analytical HPLC.
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: A gradient elution is necessary to separate the different quercetin glucuronide isomers and other metabolites. An example gradient is as follows:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 30% B
-
25-30 min: Linear gradient from 30% to 50% B
-
30-35 min: Hold at 50% B
-
35-40 min: Return to initial conditions (10% B) and equilibrate.
-
Note: This gradient is a starting point and should be optimized for the specific separation.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min for an analytical column.
-
Detection: Monitor the elution profile at a wavelength of approximately 370 nm, which is near the absorbance maximum for quercetin glucuronides.
-
Fraction Collection: Collect the fractions corresponding to the peak suspected to be this compound based on retention time (if a standard is available) or for further characterization by mass spectrometry.
-
Purity Check and Confirmation: The purity of the isolated fraction should be assessed by re-injecting it into the HPLC system under the same or different conditions. The identity of this compound should be confirmed using mass spectrometry (MS) by observing the expected molecular ion and fragmentation pattern.
Mandatory Visualization
Application Notes and Protocols for Quercetin 7-glucuronide as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid, undergoes extensive metabolism in the body, with Quercetin 7-glucuronide being one of its major circulating metabolites. Accurate quantification of this metabolite is crucial for pharmacokinetic studies, bioavailability assessments, and understanding the physiological effects of quercetin. These application notes provide detailed protocols and data for the use of this compound as an analytical standard in various experimental settings.
Data Presentation
Table 1: Pharmacokinetic Parameters of Quercetin and its Metabolites in Rats
The following table summarizes the pharmacokinetic parameters of quercetin (Qr), isoquercitrin (IQ), and quercetin-3-O-β-D-glucuronide (QG) after oral administration in rats. This data is essential for understanding the in vivo behavior of these compounds.
| Compound Administered (50 mg/kg) | Analyte Measured | Cmax (µg/mL) | Tmax (min) | AUC0-t (mg/L·min) |
| Quercetin (Qr) | Quercetin | 7.47 ± 2.63 | 54.0 ± 25.1 | 2,590.5 ± 987.9 |
| Quercetin-3-O-β-D-glucuronide | - | - | 1,550.0 ± 454.2 | |
| Isoquercitrin (IQ) | Isoquercitrin | 0.35 ± 0.11 | 27.0 ± 6.7 | - |
| Quercetin | - | - | 2,212.7 ± 914.1 | |
| Quercetin-3-O-β-D-glucuronide | - | - | 669.3 ± 188.3 | |
| Quercetin-3-O-β-D-glucuronide (QG) | Quercetin-3-O-β-D-glucuronide | 2.04 ± 0.85 | 222.0 ± 119.2 | 962.7 ± 602.3 |
| Quercetin | - | - | 3,505.7 ± 1,565.0 |
Data adapted from Yin H, et al. (2019). Note: Some values were not reported in the source.
Table 2: Validation Parameters for Analytical Methods Quantifying Quercetin
This table presents typical validation parameters for HPLC-based methods for the quantification of quercetin, which can serve as a reference for methods developed for its glucuronide metabolites.
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-DAD) |
| Linearity Range (µg/mL) | 4 - 700 (plasma), 20 - 1000 (urine) | 0.35 - 196 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | Not Reported | 2.4 - 9.4 |
| Accuracy (% Recovery) | > 95% | 88.6 - 110.7 |
| LOD (µg/mL) | ~0.35 (plasma and urine) | 0.046 |
| LOQ (µg/mL) | ~7 (plasma), ~35 (urine) | 0.14 |
Data adapted from Ishii K, et al. (2003) and Simões R, et al. (2022).
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of this compound in plasma samples.
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Puerarin)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Plasma samples (e.g., from human or rat)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1 - 1000 ng/mL).
-
Prepare a stock solution of the internal standard in methanol.
3. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Enzymatic Hydrolysis of Glucuronides for Total Quercetin Quantification
This protocol is for the determination of total quercetin (aglycone) after enzymatic cleavage of its glucuronide conjugates.
1. Materials and Reagents:
-
Plasma or urine samples
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.0)
-
Ascorbic acid (as an antioxidant)
-
Internal Standard (e.g., Kaempferol)
-
Reagents for sample extraction as described in Protocol 1.
2. Enzymatic Hydrolysis Procedure:
-
To 100 µL of plasma, add 10 µL of the internal standard.
-
Add 100 µL of sodium acetate buffer containing ascorbic acid (e.g., 1 mg/mL).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution (e.g., 2500 U/mL).
-
Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours or overnight).
-
Stop the reaction by adding a protein precipitating agent like acetonitrile or by proceeding directly to solid-phase extraction.
3. Sample Preparation and Analysis:
-
Proceed with the solid-phase extraction and LC-MS/MS analysis as described in Protocol 1, but with the calibration curve and MRM transitions optimized for quercetin aglycone.
Mandatory Visualizations
Caption: Metabolic pathway of quercetin.
Caption: Analytical workflow for flavonoid analysis.
Application of Quercetin 7-Glucuronide in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a ubiquitous flavonoid found in many fruits and vegetables, undergoes extensive metabolism in the human body, with its glucuronide conjugates being major circulating metabolites. Among these, Quercetin 7-glucuronide (Q7G) is a significant product of intestinal and hepatic metabolism. Understanding the role of Q7G in drug metabolism is crucial for predicting potential drug-food interactions and elucidating the pharmacokinetic profile of both quercetin and co-administered xenobiotics. These application notes provide a comprehensive overview of the utility of Q7G in drug metabolism studies, including its effects on drug-metabolizing enzymes and transporters, along with detailed experimental protocols.
Following oral ingestion, quercetin is metabolized by UDP-glucuronosyltransferases (UGTs) in the enterocytes and hepatocytes, leading to the formation of various glucuronide conjugates.[1] Q7G, along with quercetin-3-glucuronide (Q3G), is one of the primary metabolites formed.[2] These glucuronides can then be subject to further metabolic transformations or efflux back into the intestinal lumen or into systemic circulation.[2][3]
Data Presentation: Quantitative Analysis of Quercetin Metabolites' Inhibitory Potential
The following tables summarize the inhibitory effects of quercetin and its major metabolites on key drug-metabolizing enzymes and transporters. It is important to note that while data for quercetin and some of its other metabolites are more readily available, specific quantitative data for this compound is less common in the literature. The data for related compounds are provided for comparative purposes.
Table 1: Inhibitory Effects (IC50, µM) of Quercetin and its Metabolites on Cytochrome P450 (CYP) Enzymes
| Compound | CYP2C19 | CYP3A4 | CYP2D6 | Reference |
| Quercetin | Weak Inhibition | Weak Inhibition | No Effect | [4][5] |
| Quercetin-3-glucuronide (Q3G) | Weak Inhibition | Weak Inhibition | No Effect | [4][5] |
| Isorhamnetin-3-glucuronide (I3G) | Weak Inhibition | Weak Inhibition | No Effect | [4] |
Note: "Weak inhibition" indicates that significant inhibition was only observed at high concentrations, and specific IC50 values were not always determined in the cited studies. Quercetin itself has been shown to moderately inhibit CYP3A4 and CYP2C9 with IC50 values of 13.14 µM and 23.09 µmol·L-1, respectively[6].
Table 2: Inhibitory Effects (IC50, µM) of Quercetin and its Metabolites on OATP Transporters
| Compound | OATP1A2 | OATP1B1 | OATP1B3 | OATP2B1 | Reference |
| Quercetin | Weak Inhibition | Strong Inhibition | Strong Inhibition | Strong Inhibition | [4] |
| Quercetin-3-glucuronide (Q3G) | Weak Inhibition | ~5 | ~5 | ~5 | [4] |
| Isorhamnetin-3-glucuronide (I3G) | Weak Inhibition | ~5 | ~5 | ~5 | [4] |
Table 3: Inhibitory Effects of Quercetin and its Metabolites on ABC Transporters
| Compound | BCRP | MRP2 | Reference |
| Quercetin | Potent Inhibitor | Weak Inhibition | [4] |
| Quercetin-3-glucuronide (Q3G) | Potent Inhibitor | Weak Inhibition | [4] |
| Isorhamnetin-3-glucuronide (I3G) | Potent Inhibitor | Weak Inhibition | [4] |
Note: Glucuronides showed activation of BCRP ATPase activity only at high concentrations (100 µM), suggesting they may be substrates as well as inhibitors of this transporter.[4]
Table 4: Inhibitory Effects (IC50 and Ki, µM) of Quercetin and Quercetin-3-O-β-D-glucoside (Q3GA) on UGT Isoforms
| Compound | UGT1A1 | UGT1A3 | UGT1A6 | UGT1A9 | Reference |
| Quercetin | |||||
| IC50 | 7.47 | 10.58 | 7.07 | 2.81 | [7][8] |
| Ki | 2.18 (non-competitive) | 1.60 (competitive) | 28.87 (non-competitive) | 0.51 (competitive) | [7][8] |
| Quercetin-3-O-β-D-glucoside (Q3GA) | |||||
| IC50 | 45.21 | 106.5 | 51.37 | >100 | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory potential of this compound on major human CYP isoforms using human liver microsomes.
Materials:
-
This compound (Q7G)
-
Human Liver Microsomes (HLM)
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Q7G, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.1-0.5 mg/mL) with varying concentrations of Q7G or vehicle control in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the specific CYP probe substrate.
-
After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Q7G concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the inhibition data to a suitable sigmoidal dose-response model using graphing software.
-
Protocol 2: Transporter Inhibition Assay using Vesicular Transport
This protocol describes a method to evaluate the inhibitory effect of Q7G on efflux transporters like BCRP or MRP2 using membrane vesicles.
Materials:
-
This compound (Q7G)
-
Membrane vesicles from cells overexpressing the transporter of interest (e.g., BCRP, MRP2)
-
A known fluorescent or radiolabeled substrate for the transporter (e.g., [³H]-estrone-3-sulfate for BCRP)
-
ATP and an ATP regenerating system
-
AMP (as a negative control for ATP-dependent transport)
-
Transport buffer (e.g., MOPS-Tris buffer, pH 7.0)
-
Scintillation cocktail (if using a radiolabeled substrate)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Q7G and a positive control inhibitor.
-
Prepare working solutions in the transport buffer.
-
-
Transport Assay:
-
On ice, mix the membrane vesicles with varying concentrations of Q7G or vehicle control.
-
Add the radiolabeled substrate.
-
Initiate the transport reaction by adding ATP or AMP (control) solution.
-
Incubate the mixture at 37°C for a specific time (e.g., 1-5 minutes).
-
-
Termination and Filtration:
-
Stop the reaction by adding ice-cold transport buffer.
-
Rapidly filter the mixture through a glass fiber filter to separate the vesicles from the incubation medium.
-
Wash the filters with ice-cold buffer to remove non-transported substrate.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the counts in the AMP-containing incubations from the ATP-containing incubations.
-
Determine the percentage of inhibition for each Q7G concentration relative to the vehicle control.
-
Calculate the IC50 value as described in Protocol 1.
-
Visualizations
Caption: Simplified metabolic pathway of Quercetin.
Caption: Experimental workflow for a CYP inhibition assay.
Caption: Logical relationships in transporter-mediated interactions.
References
- 1. Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Inhibitory Effects of Quercetin and Its Main Methyl, Sulfate, and Glucuronic Acid Conjugates on Cytochrome P450 Enzymes, and on OATP, BCRP and MRP2 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Quercetin and Its Main Methyl, Sulfate, and Glucuronic Acid Conjugates on Cytochrome P450 Enzymes, and on OATP, BCRP and MRP2 Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Determining the Bioactivity of Quercetin 7-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of cell-based assays to characterize the anti-inflammatory and antioxidant bioactivities of Quercetin 7-glucuronide (Q7G), a major metabolite of the dietary flavonoid quercetin. The included methodologies are essential for researchers in pharmacology, nutrition, and drug discovery seeking to elucidate the biological effects of this compound.
Assessment of Anti-inflammatory Activity
A key bioactivity of this compound is its ability to modulate inflammatory responses. This is commonly assessed by measuring its impact on the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the ability of Q7G to inhibit the production of nitric oxide, a key inflammatory mediator, in RAW 264.7 murine macrophage cells stimulated with LPS. The Griess assay is used to quantify nitrite (NO₂⁻), a stable and soluble breakdown product of NO.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100
Quantitative Data Summary:
While specific IC₅₀ values for this compound are not consistently reported in the literature, studies have demonstrated its dose-dependent inhibition of nitric oxide production.[1] For comparison, the parent compound, quercetin, has been shown to inhibit NO production with IC₅₀ values ranging from 1 to 27 µM in LPS-stimulated RAW 264.7 cells.[1]
| Compound | Concentration | % Inhibition of NO Production |
| This compound | Dose-dependent | Data not consistently available |
| Quercetin (for comparison) | 1-27 µM (IC₅₀) | 50% |
Inhibition of Prostaglandin E2 (PGE2) Production
This protocol measures the inhibitory effect of Q7G on the production of PGE2, another critical inflammatory mediator, in LPS-stimulated RAW 264.7 cells using a competitive enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 as described in the Nitric Oxide Inhibition Assay protocol.
-
Treatment and Stimulation: Follow steps 3 and 4 as described in the Nitric Oxide Inhibition Assay protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants, standards, and a PGE2-horseradish peroxidase (HRP) conjugate to a microplate pre-coated with a PGE2-specific antibody.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the PGE2 concentration from the standard curve. The percentage of PGE2 inhibition is calculated as: % Inhibition = [1 - (PGE2 concentration in treated sample / PGE2 concentration in LPS-stimulated control)] x 100
Quantitative Data Summary:
| Compound | Concentration | % Inhibition of PGE2 Production |
| This compound | Dose-dependent | Data not consistently available |
| Quercetin (for comparison) | Varies by cell line | Dose-dependent inhibition observed |
Assessment of Antioxidant Activity
This compound exhibits antioxidant properties by directly scavenging reactive oxygen species (ROS) and by upregulating the cellular antioxidant defense system.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the ability of Q7G to reduce intracellular ROS levels, often induced by an oxidative stressor like hydrogen peroxide (H₂O₂), using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Experimental Protocol:
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., human keratinocytes HaCaT, or others) and seed into a 96-well black, clear-bottom plate. Allow cells to adhere overnight.
-
Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Loading with DCFH-DA: Remove the treatment media and incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: (Optional) Induce oxidative stress by adding a pro-oxidant such as H₂O₂ (e.g., 100 µM) for 30-60 minutes.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The percentage reduction in ROS is calculated as: % ROS Reduction = [1 - (Fluorescence of treated cells / Fluorescence of control cells)] x 100
Quantitative Data Summary:
Studies on the parent compound, quercetin, have shown a dose-dependent decrease in intracellular ROS levels.[3][4] For instance, in HeLa cells, quercetin at 50 µM has been shown to decrease basal ROS production by approximately 20%.[5]
| Compound | Concentration | % Reduction of Intracellular ROS |
| This compound | Dose-dependent | Specific quantitative data is limited |
| Quercetin (for comparison) | 50 µM | ~20% (basal ROS) |
Assessment of Antioxidant Enzyme Activity (SOD and CAT)
This involves measuring the activity of key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), in cell lysates after treatment with Q7G.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells in larger format vessels (e.g., 6-well plates or T-25 flasks) and treat with this compound for 24-48 hours.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SOD Activity Assay: Use a commercially available SOD assay kit. These kits are typically based on the inhibition of a colorimetric reaction by SOD.
-
CAT Activity Assay: Use a commercially available catalase assay kit. These assays often measure the decomposition of H₂O₂.
-
Data Analysis: Calculate the enzyme activity according to the kit instructions and normalize to the total protein concentration (e.g., Units/mg protein).
Quantitative Data Summary:
Studies on quercetin have demonstrated its ability to increase the activity of SOD and CAT in various experimental models.[4][6][7] For example, quercetin treatment has been shown to significantly increase SOD and CAT activity in erythrocytes of cirrhotic rats.[7] Specific quantitative data for this compound in cell culture models is an area for further investigation.
| Enzyme | Treatment | Change in Activity |
| SOD | Quercetin | Increased activity observed in various models |
| CAT | Quercetin | Increased activity observed in various models |
Cell Viability and Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the potential cytotoxicity of this compound to ensure that the observed bioactivities are not due to a general toxic effect on the cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol:
-
Cell Culture and Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Quantitative Data Summary:
This compound has been shown to have low cytotoxicity in various cell lines. For instance, it does not inhibit the growth of human fibroblasts (WS-1) or murine macrophages (RAW 264.7) at concentrations where its anti-inflammatory effects are observed.[8]
| Cell Line | This compound Concentration | Effect on Cell Viability |
| WS-1, RAW 264.7 | Concentrations for anti-inflammatory activity | No significant inhibition of growth |
Signaling Pathway Analysis
MAPK Signaling Pathway
This compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammation. The activation of key proteins in this pathway, such as JNK, ERK, and p38, can be assessed by Western blotting.
Experimental Protocol (Western Blotting):
-
Cell Culture, Treatment, and Stimulation: Culture RAW 264.7 cells, pre-treat with Q7G, and stimulate with LPS as described in the anti-inflammatory assays. A shorter LPS stimulation time (e.g., 30 minutes) is often used to observe peak protein phosphorylation.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of JNK, ERK, and p38.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
Signaling Pathway Diagram:
Caption: MAPK signaling pathway and the inhibitory effect of this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant and detoxifying enzymes.
Experimental Protocol (Nrf2 Reporter Assay):
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transiently transfect the cells with a reporter plasmid containing the luciferase gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control plasmid (e.g., Renilla luciferase). The results are expressed as fold induction over the untreated control.
Experimental Protocol (Nrf2 Nuclear Translocation by Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.
Signaling Pathway Diagram:
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow Diagram:
Caption: General experimental workflow for assessing the bioactivity of this compound.
References
- 1. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of flavonoids on prostaglandin E2 production and on COX-2 and mPGES-1 expressions in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 4. mdpi.com [mdpi.com]
- 5. The inhibitory action of quercetin on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of quercetin on antioxidant potential in the experimental periodontitis development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin Treatment Ameliorates Systemic Oxidative Stress in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Quercetin 7-Glucuronide
Welcome to the technical support center for the enzymatic synthesis of Quercetin 7-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the enzymatic synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Enzyme: The UDP-glucuronosyltransferase (UGT) may be inactive or denatured. | - Ensure proper storage of the enzyme at recommended temperatures (-80°C for long-term). - Avoid repeated freeze-thaw cycles. - Verify the activity of the enzyme using a standard substrate. |
| Sub-optimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can inhibit enzyme activity. | - Optimize the reaction pH. Most UGTs function optimally in a slightly acidic to neutral pH range (pH 5.5-7.4).[1][2] - Maintain the optimal temperature for the specific UGT. For many, this is around 37°C.[3][4] However, some systems may require lower temperatures (e.g., 30°C for yeast whole-cell biotransformation).[4][5] - Ensure the presence of necessary co-factors like MgCl₂ in the reaction buffer.[3] | |
| Poor Substrate Solubility: Quercetin has low aqueous solubility, limiting its availability to the enzyme. | - Dissolve quercetin in a small amount of a co-solvent like DMSO or ethanol before adding it to the reaction mixture. Ensure the final concentration of the organic solvent does not inhibit the enzyme (typically <5% v/v). - Use of a suitable buffer can also aid in solubility. | |
| UDPGA Depletion: The co-substrate, UDP-glucuronic acid (UDPGA), is consumed during the reaction and can become a limiting factor. | - Ensure an adequate initial concentration of UDPGA. - Implement a UDPGA regeneration system. This can be achieved by using a coupled-enzyme system or a whole-cell biotransformation approach that co-expresses UDP-glucose-6-dehydrogenase.[3][5][6] | |
| Formation of Multiple Glucuronide Isomers (Low Regioselectivity) | Non-specific UGT: Many mammalian UGTs can glucuronidate quercetin at multiple hydroxyl positions (3-O, 3'-O, 4'-O, and 7-O), leading to a mixture of products.[7][8] | - Utilize a regioselective UGT. Plant-derived UGTs, such as UGT88D7 , have been shown to exhibit high selectivity for the 7-OH position of quercetin, yielding primarily this compound.[3][5][6][9] |
| Low Yield in Whole-Cell Biotransformation | Inefficient Substrate Uptake: The yeast cells may not be efficiently taking up the quercetin substrate. | - Optimize the culture conditions, including medium composition, pH, and temperature, to ensure healthy and metabolically active cells.[2][10][11] - Consider cell permeabilization methods, but be cautious as this can affect cell viability.[4] |
| Toxicity of Substrate or Product: High concentrations of quercetin or the product may be toxic to the yeast cells, inhibiting their metabolic activity.[12] | - Implement a fed-batch strategy for quercetin addition to maintain a low, non-toxic concentration in the culture medium. - Monitor cell viability throughout the biotransformation process. | |
| Insufficient UDPGA Regeneration: The intracellular supply of UDPGA may be a bottleneck. | - Ensure the co-expression of a robust UDP-glucose-6-dehydrogenase.[3][5][6] - Optimize the glucose concentration in the medium, as it is the precursor for UDPGA regeneration.[10] | |
| Difficulties in Product Purification | Complex Reaction Mixture: The presence of unreacted substrates, multiple glucuronide isomers, and other cellular components can complicate purification. | - If multiple isomers are present, use a regioselective UGT to simplify the product profile. - For purification, a multi-step approach is often necessary. Start with a solid-phase extraction (SPE) to remove non-polar impurities.[3][13] - Follow with preparative High-Performance Liquid Chromatography (HPLC) on a C18 column for final purification.[3][13][14] |
| Co-elution of Product and Impurities: The desired product may co-elute with other components during chromatography. | - Optimize the HPLC solvent system and gradient. A common mobile phase consists of a gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[3][13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor for improving the yield of this compound?
A1: The most critical factor is achieving high regioselectivity. Using a UGT enzyme that specifically targets the 7-hydroxyl group of quercetin, such as the plant-derived UGT88D7, is paramount. This minimizes the formation of other isomers and directs the reaction towards the desired product.[3][5][6][9]
Q2: Why is the cost of UDPGA a concern, and how can it be addressed?
A2: UDP-glucuronic acid (UDPGA) is an expensive co-substrate. In a standard enzymatic reaction, it is consumed in stoichiometric amounts, making large-scale synthesis economically challenging.[15] This cost can be significantly reduced by implementing a UDPGA regeneration system. This can be an in vitro coupled-enzyme system or, more efficiently, a whole-cell biotransformation system where the host organism (e.g., Saccharomyces cerevisiae) is engineered to regenerate UDPGA from a cheaper precursor like glucose.[3][5][6]
Q3: What are the advantages of a whole-cell biotransformation system for producing this compound?
A3: A whole-cell system offers several advantages:
-
Integrated UDPGA Regeneration: The host cells can be engineered to continuously regenerate the expensive UDPGA co-substrate from glucose.[3][5][6]
-
Reduced Enzyme Purification Costs: It eliminates the need for purification of the UGT and regeneration enzymes.
-
Improved Enzyme Stability: The cellular environment can provide a more stable environment for the enzymes.
Q4: What are the key parameters to optimize in a whole-cell biotransformation using Saccharomyces cerevisiae?
A4: Key parameters to optimize include:
-
Yeast Strain and Genetic Construct: Use a suitable host strain and ensure stable co-expression of the regioselective UGT (e.g., UGT88D7) and UDP-glucose-6-dehydrogenase.[3][5][6]
-
Culture Conditions: Optimize medium composition (carbon and nitrogen sources), pH, and temperature to support robust cell growth and enzymatic activity.[2][10][11]
-
Substrate Feeding: Implement a fed-batch strategy for quercetin to avoid toxicity and solubility issues.[12]
-
Induction of Gene Expression: If using inducible promoters, optimize the inducer concentration and timing of induction.
Q5: Can you provide a general protocol for the purification of this compound from a whole-cell biotransformation broth?
A5: A general purification strategy involves:
-
Cell Removal: Centrifuge the culture broth to pellet the yeast cells.
-
Initial Cleanup: The supernatant can be subjected to solid-phase extraction (SPE) using a C18 cartridge to remove non-polar impurities.[3][13]
-
Preparative HPLC: The partially purified extract is then purified by preparative reverse-phase HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic or acetic acid.[3][13][14]
-
Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak and verify purity by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a solid.[3]
Data Presentation
Table 1: Comparison of UGTs for Quercetin Glucuronidation
| UGT Enzyme | Source | Predominant Isomer(s) Formed | Regioselectivity for 7-OH | Reference(s) |
| Mammalian UGTs (e.g., UGT1A1, UGT1A9) | Human | 3-O, 7-O, 3'-O, 4'-O | Low | [7][8][16] |
| UGT88D7 | Plant | This compound | High | [3][5][6][9] |
| UGT78A11 | Plant | Quercetin 3-glucuronide | Low | [6][9] |
Table 2: Indicative Yields of Quercetin Glucuronides
| Synthesis Method | Key Enzymes | Product(s) | Reported Yield | Reference(s) |
| in vitro with pig liver microsomes | Mixed UGTs | Quercetin 4'-glucuronide and other isomers | ~19% for 4'-isomer | [13] |
| Whole-cell biotransformation | UGT88D7, UDP-glucose-6-dehydrogenase | This compound | 10.05 µmol/g/day | [17] |
| Whole-cell biotransformation | UGT78A11, UDP-glucose-6-dehydrogenase | Quercetin 3-glucuronide | 4.54 µmol/g/day | [17] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of Quercetin to this compound
This protocol is based on the use of Saccharomyces cerevisiae co-expressing a plant-derived, regioselective UGT (UGT88D7) and a UDP-glucose-6-dehydrogenase for UDPGA regeneration.[3][5][6]
1. Strain Preparation:
- Transform S. cerevisiae with an expression vector containing the genes for UGT88D7 and UDP-glucose-6-dehydrogenase under suitable promoters.
- Select transformed colonies on appropriate selective media.
2. Inoculum Preparation:
- Inoculate a single colony into 5 mL of selective liquid medium.
- Grow overnight at 30°C with shaking (200-250 rpm).
3. Biotransformation Culture:
- Inoculate a larger volume of production medium (e.g., YPD) with the overnight culture to an initial OD₆₀₀ of ~0.1.
- Grow the culture at 30°C with shaking until it reaches the mid-log phase (OD₆₀₀ of 1.0-2.0).
- If using inducible promoters, add the appropriate inducer at this stage.
4. Substrate Addition:
- Prepare a stock solution of quercetin in DMSO (e.g., 100 mM).
- Add the quercetin stock solution to the culture to a final concentration of 1 mM. A fed-batch approach may be beneficial to avoid toxicity.
5. Incubation:
- Continue to incubate the culture at 30°C with shaking for 24-48 hours. Monitor the production of this compound periodically by taking samples and analyzing them by HPLC.
6. Product Extraction and Analysis:
- After the desired incubation time, harvest the culture and centrifuge to separate the cells from the supernatant.
- The supernatant, containing the secreted this compound, can be used for purification.
- Analyze the supernatant by reverse-phase HPLC with UV detection (around 350 nm) to quantify the product.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pH and temperature on growth and glycerol production kinetics of two indigenous wine strains of Saccharomyces cerevisiae from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Oleaginous Yeast Cell Factories for Flavonoids and Hydroxylated Flavonoids Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advances in Flavonoid and Derivative Biosynthesis: Systematic Strategies for the Construction of Yeast Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Quercetin 7-Glucuronide in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Quercetin 7-glucuronide (Q7G) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Q7G) and why is its bioavailability a concern in research?
This compound (Q7G) is a major metabolite of quercetin, a flavonoid found in many fruits and vegetables.[1] After oral ingestion of quercetin, it is extensively metabolized in the small intestine and liver to form various conjugates, including glucuronides like Q7G, which then circulate in the plasma.[2][3][4] The primary concern for researchers is that while Q7G is a key in vivo form of quercetin, its direct application in in vitro and in vivo studies is hampered by low cellular uptake and, consequently, low bioavailability at the target site.[5] This makes it challenging to accurately assess its biological activity.
Q2: What are the main factors contributing to the low bioavailability of exogenously administered Q7G in studies?
The low bioavailability of directly administered Q7G in experimental models is primarily attributed to:
-
Poor Membrane Permeability: Glucuronidation makes the quercetin molecule more water-soluble and larger, which hinders its ability to passively diffuse across cell membranes.[6] Studies have shown that fibroblasts, for example, do not readily take up or metabolize Q7G.[5]
-
Efflux Transporters: Even if some Q7G enters the cells, it may be actively transported out by efflux pumps like Multidrug Resistance-Associated Proteins (MRPs), which recognize and expel conjugated molecules.
-
Limited Deconjugation: For Q7G to exert intracellular effects similar to quercetin, it may need to be deconjugated back to the aglycone form by β-glucuronidases. The activity of these enzymes can vary significantly between different tissues and cell types, and may be low in many experimental models.[4]
Q3: Are there commercially available formulations designed to improve Q7G bioavailability?
Currently, there is a lack of commercially available formulations specifically designed to enhance the bioavailability of administered this compound. Most of the existing advanced formulations, such as liposomes, nanoparticles, and phytosomes, are focused on improving the bioavailability of the parent compound, quercetin.[7][8][9] Researchers typically need to synthesize or enzymatically prepare Q7G for their studies.[10][11]
Q4: Can I use quercetin instead of Q7G in my experiments and assume the results are relevant?
While using quercetin is a common approach, it's important to recognize that the biological effects may not be directly comparable to those of Q7G. Quercetin undergoes significant metabolism, and the resulting glucuronides are the primary circulating forms.[2][3][4] In some cases, the conjugated metabolites may have their own unique biological activities or act as precursors, releasing the aglycone at specific sites.[4][12] Therefore, studying the effects of Q7G, despite the challenges, is crucial for understanding the in vivo mechanisms of quercetin.
Troubleshooting Guides
Problem: Low or undetectable levels of Q7G inside cells in an in vitro experiment.
Possible Causes:
-
Low passive permeability of the cell membrane to Q7G.
-
Active efflux of Q7G from the cells by transporters.
-
Degradation of Q7G in the cell culture medium.
Solutions:
-
Increase Incubation Time and Concentration: Start by optimizing the concentration of Q7G and the incubation time. However, be mindful of potential cytotoxicity at very high concentrations.
-
Use of Permeation Enhancers: Consider the co-administration of compounds that can transiently increase membrane permeability. Note: This should be done with caution as it can affect cell viability and introduce confounding variables.
-
Inhibition of Efflux Pumps: If efflux is suspected, specific inhibitors of MRP transporters can be used. For example, probenecid is a known inhibitor of some MRPs. Thorough validation and control experiments are essential.
-
Introduce β-glucuronidase: To test if the intracellular release of quercetin aglycone is necessary for the observed effect, you can add exogenous β-glucuronidase to the culture medium. This will hydrolyze Q7G extracellularly, allowing the more permeable quercetin to enter the cells.
-
Cell Line Selection: Choose cell lines that are known to have higher expression of organic anion-transporting polypeptides (OATPs) which might facilitate the uptake of glucuronides.
Problem: Inconsistent or low plasma concentrations of Q7G after oral administration in animal studies.
Possible Causes:
-
Instability of Q7G in the gastrointestinal tract.
-
Poor absorption from the gut.
-
Rapid clearance from the circulation.
Solutions:
-
Formulation Strategies (Exploratory): While not established for Q7G, you can adapt strategies used for quercetin.
-
Nanoformulations: Encapsulating Q7G in nanoparticles or liposomes could protect it from degradation in the gut and enhance its absorption.[7][8]
-
Co-administration with Absorption Enhancers: Compounds like piperine are known to inhibit glucuronidation and may also affect transporters, potentially influencing Q7G absorption. However, their effect on a pre-formed glucuronide needs to be empirically determined.
-
-
Route of Administration: If oral administration proves to be a major hurdle, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and achieve more predictable plasma concentrations.
-
Pharmacokinetic Modeling: Conduct a pilot pharmacokinetic study to determine the optimal dosing regimen and sampling time points. A comparative study with quercetin could provide valuable insights into the relative bioavailability and metabolism.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Quercetin (Qr), Isoquercitrin (IQ), and Quercetin-3-O-β-D-glucuronide (QG) in Rats after Oral Administration.
This table is adapted from a study on Quercetin-3-O-β-D-glucuronide and provides a reference for the expected pharmacokinetic behavior of a quercetin glucuronide compared to its precursors.
| Parameter | Quercetin (Qr) Group | Isoquercitrin (IQ) Group | Quercetin-3-O-β-D-glucuronide (QG) Group |
| Analyte | Qr | QG | Qr |
| AUC (0-t) (mg/L*min) | 2590.5 ± 987.9 | 1550.0 ± 454.2 | 2212.7 ± 914.1 |
| Cmax (mg/L) | 20.3 ± 8.1 | 10.1 ± 3.4 | 19.8 ± 12.1 |
| Tmax (min) | 30.0 ± 0.0 | 45.0 ± 18.7 | 30.0 ± 0.0 |
Data adapted from Li et al., 2019.[13] Values are presented as mean ± SD.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a generalized method based on enzymatic synthesis principles, as specific detailed protocols for Q7G are proprietary or vary between labs.
Materials:
-
Quercetin
-
UDP-glucuronic acid (UDPGA)
-
Microsomes from a source rich in UDP-glucuronosyltransferases (UGTs), such as rat or pig liver
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Saccharolactone (a β-glucuronidase inhibitor)
-
Magnesium chloride (MgCl₂)
-
Reaction vessel and incubator
-
HPLC system for purification
Methodology:
-
Prepare a reaction mixture containing the buffer, MgCl₂, and saccharolactone.
-
Add quercetin (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Initiate the reaction by adding the liver microsomes and UDPGA.
-
Incubate the mixture at 37°C for a predetermined time (e.g., 2-4 hours), with gentle shaking.
-
Stop the reaction by adding a cold organic solvent like acetonitrile or methanol to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the synthesized Q7G.
-
Purify the Q7G from the supernatant using semi-preparative HPLC.
-
Confirm the identity and purity of the collected fractions using LC-MS/MS.
Protocol 2: In Vitro Cell Permeability Assay using Caco-2 Cells
This protocol outlines a standard method to assess the intestinal permeability of Q7G.
Materials:
-
Caco-2 cells
-
Transwell® inserts with a microporous membrane
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (as a marker for paracellular transport)
-
LC-MS/MS for quantification
Methodology:
-
Seed Caco-2 cells on the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add a solution of Q7G in HBSS to the apical (AP) chamber (for absorption studies) or the basolateral (BL) chamber (for efflux studies).
-
Add fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, also collect samples from the donor chamber and lyse the cells to determine the intracellular concentration.
-
Quantify the concentration of Q7G in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the Caco-2 monolayer.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Part of quercetin absorbed in the small intestine is conjugated and further secreted in the intestinal lumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular metabolism and bioactivity of quercetin and its in vivo metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano Drug Delivery Strategies for an Oral Bioenhanced Quercetin Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conjugated quercetin glucuronides as bioactive metabolites and precursors of aglyconein vivo - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
Challenges in the quantification of Quercetin 7-glucuronide in complex matrices.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Quercetin 7-glucuronide in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological matrices?
A1: The primary challenges include:
-
Chemical Instability: Glucuronides can be susceptible to degradation during sample collection, storage, and processing. Quercetin itself is known to be unstable under certain pH and temperature conditions[1][2]. The stability of this compound should be carefully evaluated during method development.
-
Isomeric Forms: Quercetin has multiple hydroxyl groups where glucuronidation can occur, leading to several isomeric forms (e.g., Quercetin 3-glucuronide, Quercetin 3'-glucuronide). Chromatographic separation of these isomers is a significant challenge[3][4].
-
Matrix Effects: Endogenous components in complex matrices like plasma and urine can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results[5][6][7]. Phospholipids are common culprits in plasma samples.
-
Low Endogenous Concentrations: The concentration of this compound in biological samples can be very low, requiring highly sensitive analytical methods[8][9].
-
Availability of Reference Standards: Pure analytical standards for specific quercetin glucuronide isomers can be difficult to obtain, which is essential for accurate quantification[10].
Q2: Which sample preparation techniques are recommended for extracting this compound?
A2: The most common techniques are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte. Mixed-mode or polymeric sorbents, such as Oasis HLB, are often used for flavonoid glucuronides[3][11]. A weak anion exchange SPE column has been shown to contribute to high recovery of quercetin hetero-conjugates[12].
-
Protein Precipitation (PPT): This is a simpler and faster technique, often used for high-throughput analysis. It involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins. However, the resulting extract may be "dirtier" than with SPE, potentially leading to more significant matrix effects.
Q3: What are the typical Liquid Chromatography-Mass Spectrometry (LC-MS/MS) parameters for the analysis of this compound?
A3: A reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard.
-
Chromatography: A C18 or C12 column is frequently used for separation[8]. The mobile phase often consists of a mixture of acetonitrile or methanol and water, with an acidic modifier like formic acid (e.g., 0.1-0.4%) to improve peak shape and ionization efficiency[8][13]. A gradient elution is typically required to separate the analyte from matrix components and its isomers.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of quercetin glucuronides[8][13]. The precursor ion for this compound is [M-H]⁻ at m/z 477.1. The most common product ion corresponds to the quercetin aglycone [M-H-176]⁻ at m/z 301.1, resulting from the loss of the glucuronic acid moiety[9][14].
Q4: How can I ensure the stability of this compound during sample handling and analysis?
A4: To maintain the stability of quercetin and its glucuronides, the following precautions are recommended:
-
Use of Stabilizers: Adding antioxidants like ascorbic acid and/or L-cysteine to the biological samples immediately after collection can help prevent degradation[11].
-
Temperature Control: Store samples at -80°C for long-term storage. During sample preparation, keep samples on ice to minimize enzymatic activity and chemical degradation[15]. The stability of quercetin is influenced by temperature, with better stability at lower temperatures[15][16].
-
pH Control: Quercetin is more stable in acidic conditions[1]. Acidifying the sample and extraction solvents can help to improve stability.
Troubleshooting Guides
Problem 1: Low or No Signal for this compound
This is a common issue that can be caused by problems with the sample preparation, LC separation, or MS detection. The following logical workflow can help identify the root cause.
Problem 2: Low Recovery of this compound during Solid-Phase Extraction (SPE)
Low recovery can lead to poor sensitivity and inaccurate quantification. This is often due to a suboptimal SPE protocol.
Problem 3: Poor Peak Shape (Tailing, Broadening) for this compound
Poor peak shape can compromise resolution and integration, affecting accuracy and precision.
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing for acidic compounds like glucuronides can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Use a well-end-capped column or a column with a different stationary phase chemistry. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress the ionization of silanol groups.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can lead to poor peak shape.
-
Solution: Implement a column wash procedure between runs. If the problem persists, try flushing the column or replacing it.
-
-
Injector Contamination: Carryover from previous injections can contribute to peak tailing.
-
Solution: A thorough cleaning of the injector port and syringe may be necessary.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.
-
Solution: For acidic analytes like this compound, a mobile phase pH of around 2.5-3.5 is often optimal.
-
Problem 4: Difficulty in Separating this compound from its Isomers
The various positional isomers of quercetin glucuronide often have very similar physicochemical properties, making them difficult to separate chromatographically.
Q: I am unable to resolve this compound from other quercetin glucuronide isomers. How can I improve the separation?
A: Improving the chromatographic separation of isomers requires careful optimization of the LC method:
-
Column Selection:
-
Consider using a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) in addition to standard C18 columns.
-
Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and better resolution.
-
-
Mobile Phase Optimization:
-
Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.
-
Organic Modifier: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can provide different selectivities.
-
Mobile Phase Additives: While formic acid is common, other additives might be explored. However, ensure they are MS-compatible.
-
-
Temperature: Adjusting the column temperature can alter the selectivity of the separation. A systematic study of temperature effects may be beneficial.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an appropriate internal standard.
-
Add 50 µL of 0.1 M ascorbic acid to stabilize the analyte[11].
-
Acidify the sample by adding a small volume of acid (e.g., formic acid or phosphoric acid) to a final pH of ~3-4.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Procedure (using a polymeric reversed-phase cartridge, e.g., Oasis HLB):
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma supernatant onto the conditioned cartridge at a slow flow rate (~1 mL/min).
-
Wash 1: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of 5-10% methanol in water to remove less polar interferences. The percentage of methanol in this step is critical and should be optimized to avoid loss of the analyte.
-
Elute: Elute the this compound with 1 mL of methanol, potentially containing a small amount of acid (e.g., 0.1% formic acid) to ensure the analyte is in a neutral form.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative set of parameters. The specific conditions will need to be optimized for your instrument and column.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of quercetin and its metabolites. Data specifically for this compound is limited in the literature, and often, methods are validated for the aglycone after a hydrolysis step.
Table 1: Representative LC-MS/MS Method Validation Parameters for Quercetin in Biological Matrices
| Parameter | Matrix | Concentration Range | LLOQ | Recovery (%) | Reference |
| Linearity | Human Plasma | 1 - 800 ng/mL | 0.5 ng/mL | - | [8] |
| Linearity | Human Urine | 1 - 2000 ng/mL | 1 ng/mL | - | [8] |
| Linearity | Rabbit Plasma | 10 - 400 ng/mL | 10 ng/mL | 95.9 - 98.6 | [2] |
| Recovery | Milk | - | 1.0 µg/kg | 89.1 - 108 | [10] |
Table 2: MS/MS Transitions for Quercetin and its Glucuronide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| This compound | 477.1 | 301.1 | Negative | Loss of glucuronic acid (-176 Da) |
| Quercetin | 301.1 | 151.1 | Negative | Characteristic fragment of the aglycone |
| Quercetin | 301.1 | 179.1 | Negative | Alternative fragment of the aglycone |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All analytical methods should be fully validated in the user's laboratory for their specific application.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of isomeric flavonoid glucuronides in urine and plasma by metal complexation and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bme.psu.edu [bme.psu.edu]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 10. Identification of quercetin glucuronides in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a quantitation method for conjugated quercetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One moment, please... [isolife.nl]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Quercetin 7-Glucuronide Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Quercetin 7-glucuronide in solution. Navigate through our troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by several factors, including:
-
pH: As a flavonoid glycoside, the glycosidic bond is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of the aglycone, quercetin.[1]
-
Temperature: Elevated temperatures can significantly accelerate the degradation process.[1]
-
Light: Flavonoids are known to be sensitive to light. Exposure to UV or ambient light can cause photodegradation.[1]
-
Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of the flavonoid structure.[1]
-
Solvent Composition: The choice of solvent can impact the stability of this compound.
Q2: What are the ideal storage conditions for this compound solutions?
A2: For optimal stability, this compound solutions should be stored under the following conditions:
-
Temperature: For short-term storage (up to 1 month), solutions can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store solutions at -80°C.[2]
-
Light: Always protect solutions from light by using amber vials or by wrapping the container in foil.[2]
-
Aliquoting: It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How long is this compound stable in solution under recommended storage conditions?
A3: When stored in a suitable solvent at -80°C and protected from light, this compound solutions can be stable for up to 6 months. At -20°C, stability is maintained for approximately 1 month.[2] A study on a similar compound, Quercetin-3-O-β-D-glucuronide, in rat plasma showed it to be stable at -80°C for 15 days and for at least 12 hours at room temperature.[3]
Troubleshooting Guide
Issue 1: I am observing a loss of my compound during my experiments.
This is a common issue that can arise from several sources. Follow these steps to troubleshoot the problem:
-
Workflow Diagram for Troubleshooting Compound Loss
Caption: Troubleshooting workflow for compound loss.
Issue 2: I am seeing unexpected peaks in my HPLC analysis.
The appearance of extra peaks often indicates the presence of degradation products.
-
Potential Degradation Pathway of this compound
Caption: Potential degradation pathway of this compound.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited, the following tables summarize stability data for the aglycone, Quercetin, which can provide some insight into the potential behavior of its glucuronide conjugate under various conditions.
Table 1: Stability of Quercetin under Different pH Conditions at Room Temperature
| pH | % Degradation | Reference |
| 2.0 | 79.21% | [4] |
| 6.8 | 0.43% | [4] |
Table 2: Stability of Quercetin under Different Temperature Conditions
| Temperature | % Remaining (after 14 days) | Reference |
| 25°C | 8% | |
| 37°C | 0% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[1]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 70°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 70°C for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature in the dark for a defined period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for a defined period. Protect a control sample from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
-
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach for developing an HPLC method to separate this compound from its potential degradation products.[1]
-
Instrument and Column:
-
Use a standard HPLC system with a UV detector.
-
A C18 reversed-phase column is a suitable starting point.
-
-
Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase for quercetin analysis is a mixture of methanol and water (e.g., 75:25 v/v) with isocratic elution.
-
-
Detection Wavelength:
-
The detection wavelength for quercetin and its derivatives is typically in the range of 254-370 nm. A wavelength of 370 nm is often used for specific detection.
-
-
Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
-
References
Technical Support Center: Optimizing HPLC Separation of Quercetin 7-glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Quercetin 7-glucuronide from its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.
Issue 1: Poor resolution between this compound and other isomers (e.g., Quercetin 3-glucuronide, 4'-glucuronide).
-
Question: My chromatogram shows co-eluting or poorly resolved peaks for quercetin glucuronide isomers. How can I improve the separation?
-
Answer: Achieving baseline separation of quercetin glucuronide isomers is a common challenge due to their structural similarity. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, consider switching to methanol, or vice-versa. Methanol can offer different selectivity for flavonoid isomers.
-
Aqueous Phase pH: The pH of the aqueous mobile phase (typically water with an acidifier) is critical. Small adjustments to the pH can alter the ionization state of the phenolic hydroxyl groups and the carboxylic acid on the glucuronide moiety, leading to changes in retention and selectivity. Experiment with different acidifiers (e.g., formic acid, acetic acid, phosphoric acid) and concentrations (e.g., 0.1% to 1%).
-
Gradient Slope: A steep gradient may not provide sufficient time for the separation of closely eluting isomers. Try a shallower gradient, particularly in the region where the isomers elute.
-
-
Adjust the Column Temperature:
-
Temperature can influence the selectivity of the separation.[1] It's recommended to use a column oven for precise temperature control.[2] A good starting point is 35-40°C.[2][3] Systematically evaluate a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition for your specific separation.[1]
-
-
Evaluate Different Stationary Phases:
-
While C18 columns are commonly used, they may not always provide the best selectivity for positional isomers.[1] Consider columns with different stationary phases that offer alternative separation mechanisms:
-
Phenyl-Hexyl or Phenyl-Propyl columns: These provide π-π interactions which can be beneficial for separating aromatic isomers.[1]
-
Pentafluorophenyl (PFP) columns: These offer a combination of hydrophobic, π-π, and dipole-dipole interactions, which can be highly effective for separating closely related flavonoids.[1]
-
-
-
Issue 2: Poor peak shape (tailing or fronting) for this compound.
-
Question: The peaks for my quercetin glucuronide isomers are tailing or fronting. What could be the cause and how can I fix it?
-
Answer: Poor peak shape is often indicative of secondary interactions with the stationary phase or issues with the sample solvent.
-
Address Secondary Interactions:
-
Mobile Phase pH: Peak tailing for acidic compounds like glucuronides can occur due to interactions with residual silanols on the silica-based stationary phase. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanols and reduce these interactions.[4]
-
Column Choice: If peak tailing persists, consider using a column with end-capping or a modern stationary phase designed for better peak shape with polar analytes.
-
-
Check Sample Solvent:
-
Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1] If solubility is an issue, use the weakest solvent possible that maintains sample solubility and inject a smaller volume.
-
-
Issue 3: Inconsistent retention times for this compound.
-
Question: I am observing a drift in retention times for my quercetin glucuronide peaks across different runs. What is causing this instability?
-
Answer: Fluctuating retention times are typically a sign of an unstable HPLC system or changes in the mobile phase or column condition.
-
System Stability:
-
Temperature Control: Ensure your column is thermostatted using a column oven. Even small fluctuations in ambient temperature can affect retention times.[2]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump. Inconsistent mobile phase composition can lead to retention time shifts.
-
System Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions.
-
-
Column Health:
-
Column Contamination: Over time, sample matrix components can accumulate on the column, affecting its performance. Implement a regular column washing procedure.
-
Column Degradation: Operating at a high pH can cause silica-based columns to degrade, leading to changes in retention. Ensure the mobile phase pH is within the recommended range for your column.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound and its isomers?
A1: A good starting point is a reversed-phase HPLC method using a C18 column (e.g., 150 x 4.6 mm, 5 µm). A gradient elution with an acidified aqueous mobile phase and an organic modifier is generally required.
Q2: How do I prepare my sample for HPLC analysis of quercetin glucuronides?
A2: The sample preparation will depend on the matrix. For biological samples like plasma, a protein precipitation step followed by solid-phase extraction (SPE) is often necessary to remove interferences. For plant extracts, a simple filtration may be sufficient if the extract is clean. If you are interested in the total quercetin content, an acid hydrolysis step can be used to convert all glycosides and glucuronides to the aglycone, quercetin.[5]
Q3: What is the typical elution order for quercetin glucuronide isomers?
A3: The elution order can vary depending on the specific chromatographic conditions (stationary phase, mobile phase, temperature). However, in reversed-phase HPLC, the polarity of the molecule plays a significant role. The position of the glucuronide group affects the overall polarity. For instance, in one study, the elution order was quercetin 3-glucuronide, followed by quercetin 4'-glucuronide, and then quercetin 3'-glucuronide.[6] The elution position of this compound relative to these will need to be determined experimentally with an authentic standard.
Experimental Protocols
Protocol 1: General HPLC Method for Separation of Quercetin Glucuronide Isomers
This protocol provides a starting point for method development. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-35% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV-Vis at 370 nm |
| Injection Volume | 10 µL |
Protocol 2: Method Optimization Strategy
-
Initial Screening: Run the general method (Protocol 1) to determine the approximate retention times of the isomers.
-
Organic Modifier Evaluation: If co-elution occurs, replace acetonitrile with methanol and repeat the initial screening run to assess changes in selectivity.
-
Gradient Optimization: Based on the initial screening, adjust the gradient to be shallower around the elution time of the target isomers. For example, if the isomers elute between 15% and 25% B, you could try a gradient of 15-25% B over 20 minutes.
-
Temperature Optimization: Once a promising mobile phase and gradient have been selected, evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to fine-tune the resolution.
-
pH Optimization: If peak shape is poor or resolution is still inadequate, adjust the pH of the aqueous mobile phase by using a different acidifier or concentration.
Visualizations
References
Technical Support Center: Method Refinement for Sensitive Detection of Quercetin 7-glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Quercetin 7-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a major metabolite of quercetin, a flavonoid found in many fruits and vegetables. After ingestion, quercetin is rapidly metabolized in the body, primarily into glucuronidated and sulfated forms. Sensitive and accurate detection of its specific metabolites, such as this compound, is crucial for pharmacokinetic studies, understanding its bioavailability, and elucidating its potential health benefits, including its antioxidant and anti-inflammatory properties.
Q2: What are the common analytical methods for the detection of this compound?
A2: The most common analytical methods for the detection of this compound and other quercetin metabolites are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Electrochemical detection is also a highly sensitive technique that can be employed.
Q3: Where can I obtain a reference standard for this compound?
A3: Commercial standards for this compound can be sourced from various chemical suppliers. Alternatively, enzymatic or chemical synthesis methods have been described in the literature for producing quercetin glucuronides, which can be used to prepare analytical standards.
Q4: What are the main challenges in the bioanalysis of this compound?
A4: The main challenges include its low concentration in biological matrices (plasma, urine), the presence of other isomeric glucuronides and sulfates, and its potential instability. Matrix effects, such as ion suppression in LC-MS/MS, from components in biological samples can also significantly impact the accuracy and sensitivity of the analysis.
Q5: Is it necessary to perform enzymatic hydrolysis before analysis?
A5: It depends on the analytical goal. If you want to measure the total quercetin content (aglycone), then enzymatic hydrolysis with β-glucuronidase and sulfatase is necessary to cleave the glucuronide and sulfate groups. However, for the specific and sensitive detection of this compound itself, direct analysis without hydrolysis is required.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols on the column. 2. Mobile phase pH close to the pKa of the analyte. 3. Column overload. 4. Contamination of the column or guard column. | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape. 3. Dilute the sample or inject a smaller volume. 4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Low Signal Intensity / Ion Suppression (LC-MS/MS) | 1. Co-eluting matrix components (e.g., phospholipids, salts) from the biological sample. 2. Suboptimal ionization source parameters. 3. Inefficient mobile phase for ionization. | 1. Improve sample preparation with methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Diluting the sample can also help. 2. Optimize source parameters such as capillary voltage, gas flow, and temperature. 3. Ensure the mobile phase is compatible with ESI (e.g., contains volatile additives like formic acid or ammonium acetate). |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has been used extensively or under harsh conditions. |
| Low Recovery During Sample Preparation | 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Improper pH for extraction. | 1. Optimize the extraction solvent and technique (e.g., protein precipitation, LLE, SPE). 2. Keep samples on ice and minimize processing time. Consider the use of antioxidants. The stability of quercetin and its derivatives can be pH-dependent. 3. Adjust the pH of the sample to ensure the analyte is in a neutral form for efficient extraction into an organic solvent. |
Electrochemical Detection
| Issue | Potential Cause | Recommended Solution |
| Low Signal or No Peak | 1. Incorrect potential applied. 2. Fouling of the electrode surface. 3. Inappropriate supporting electrolyte pH. | 1. Optimize the oxidation potential for this compound using cyclic voltammetry. 2. Polish the electrode surface before each measurement. 3. Optimize the pH of the supporting electrolyte to maximize the electrochemical response. |
| Poor Reproducibility | 1. Inconsistent electrode surface. 2. Presence of interfering electroactive species in the sample. | 1. Ensure a consistent and thorough electrode cleaning and polishing procedure. 2. Implement a sample cleanup step to remove potential interferences. |
Data Presentation: Performance of Analytical Methods
The following tables summarize quantitative data for the analysis of quercetin and its glucuronides. Note that data specifically for this compound is limited, and some values are for the quercetin aglycone or other glucuronide isomers, which can be used as a reference point.
Table 1: HPLC-UV/DAD Method Performance
| Analyte | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Quercetin | Various Foods | 0.5 - 50 mg/L | 0.15 - 0.31 mg/kg | 0.44 - 0.93 mg/kg | 84.3 - 102.0 | |
| Quercetin | Bulk Drug | 10 - 50 | 0.12 | 0.32 | 98.4 - 99.1 | |
| Quercetin | Bulk Drug | 5 - 25 | 0.57 | - | 97.7 - 98.9 | |
| Quercetin-3-O-glucuronide | Evening Primrose Extract | - | 0.486 | 1.472 | - |
Table 2: LC-MS/MS Method Performance
| Analyte | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Quercetin | Human Plasma & Urine | 1 - 800 (plasma) | 0.1 (plasma) | 0.5 (plasma) | - | |
| Quercetin | Milk | 1 - 10,000 µg/kg | - | 1.0 µg/kg | 89.1 - 108 | |
| Quercetin | Rat Plasma | 0.5 - 100 | - | - | ≤85.23 | |
| Quercetin & Rutin | Plant Extract | 1 - 5 (Quercetin) | 0.3 (Quercetin) | 1 (Quercetin) | - |
Table 3: Electrochemical Detection Method Performance
| Analyte | Method | Linearity Range | LOD | Reference |
| Quercetin | DPV with Graphene Modified GCE | 0.006 - 100 µmol/L | 3.6 nmol/L | |
| Quercetin | DPV with Ni-ZIF-8-S/GCE | - | 48 pM | |
| Quercetin | DPV with CdTe/BS-RGO/GCE | 0.001–564 µM | 18 nM |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol is a general guideline for the extraction of quercetin glucuronides from plasma.
-
Protein Precipitation:
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To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-treated with acid, e.g., phosphoric acid, to a final concentration of 2%).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
-
Protocol 2: Enzymatic Hydrolysis of Quercetin Glucuronides in Urine
This protocol is for the determination of total quercetin after cleavage of glucuronide conjugates.
-
To 500 µL of urine, add 50 µL of an internal standard solution.
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Add 500 µL of 0.1 M acetate buffer (pH 5.0).
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Add 20 µL of β-glucuronidase/sulfatase solution (from Helix pomatia, ~1000 units of glucuronidase activity).
-
Incubate the mixture at 37°C for 2 hours or overnight. The optimal incubation time may need to be determined empirically.
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Stop the reaction by adding 1 mL of ice-cold acetonitrile.
-
Proceed with protein precipitation and extraction as described in Protocol 1.
Protocol 3: HPLC-UV Method for Quercetin Glucuronide Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 370 nm.
-
Injection Volume: 10-20 µL.
Protocol 4: LC-MS/MS Method for this compound
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient for a UHPLC system could be:
-
0-1 min: 5% B
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1-8 min: 5-95% B
-
8-10 min: Hold at 95% B
-
10-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole.
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Ionization Mode: Negative Electrospray Ionization (ESI-).
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MRM Transition: For this compound (precursor ion m/z 477.07), a characteristic product ion is the quercetin aglycone at m/z 301.03. The specific transitions should be optimized by infusing a standard.
Visualizations
Caption: Metabolic pathway of dietary quercetin to this compound.
Caption: General experimental workflow for this compound analysis.
Troubleshooting poor recovery of Quercetin 7-glucuronide during extraction.
Technical Support Center: Quercetin 7-glucuronide Extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of this compound, ensuring higher recovery and reproducibility in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its extraction be challenging?
This compound is a major metabolite of quercetin, a flavonoid commonly found in many fruits and vegetables.[1][2] As a glucuronide, it possesses a glucuronic acid moiety attached to the quercetin structure, which imparts increased polarity and an ionizable carboxylic acid group.[3][4] These properties make its extraction challenging because its solubility and chromatographic retention are highly dependent on pH. Its inherent instability under certain conditions, such as high pH or temperature, can also lead to degradation and poor recovery.[5][6]
Q2: What are the most common reasons for poor recovery of this compound during Solid-Phase Extraction (SPE)?
Poor recovery during SPE is a frequent issue and can stem from several factors:[7][8][9]
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Improper Sample pH: If the sample pH is not optimized, the glucuronide may be in its ionized form, leading to poor retention on common reversed-phase sorbents (e.g., C18).[10]
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Incorrect Sorbent Choice: The polarity of the sorbent may not be appropriate for the analyte's chemical properties.[7]
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Inadequate Cartridge Conditioning: Failure to properly wet the SPE sorbent before loading the sample can result in incomplete analyte binding.[10]
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Wash Solvent Too Strong: A wash solvent with excessive elution strength can cause the premature loss of the analyte during the wash step.[7][8]
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Elution Solvent Too Weak: The selected elution solvent may not be strong enough to completely desorb the analyte from the sorbent, leaving it bound to the cartridge.[7][10]
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Insufficient Elution Volume: Using too little elution solvent will result in incomplete recovery of the analyte.[11]
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High Flow Rate: Applying the sample or solvents at too high a flow rate can prevent the necessary equilibrium for binding, washing, and elution from being established.[8][10]
Q3: How does pH critically impact the extraction of this compound?
The pH is arguably the most critical factor. This compound has a carboxylic acid group that will be ionized (negatively charged) at a pH above its pKa.
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For Reversed-Phase SPE: To retain the analyte on a nonpolar sorbent like C18, the sample should be acidified to a pH of approximately 2-4. This suppresses the ionization of the carboxylic acid, making the molecule less polar and enabling it to bind to the sorbent.
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For Elution: To facilitate elution, the pH can be increased. Making the elution solvent slightly basic will ionize the molecule, increasing its polarity and weakening its interaction with the nonpolar sorbent, thereby improving recovery. However, strong alkaline conditions should be avoided as they can cause degradation.[6]
Q4: What are the recommended solvents for extracting this compound?
Solvent selection depends on the extraction technique.
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Sample Pre-treatment: Samples are often prepared in aqueous buffers or protein-precipitated with solvents like acetonitrile or methanol.[12]
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SPE Wash Solvents: A weak solvent is needed to remove interferences without eluting the analyte. This is typically acidified water or a low percentage of organic solvent (e.g., 5-10% methanol in acidified water).[10]
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SPE Elution Solvents: A stronger solvent is required for elution. Methanol or acetonitrile are commonly used.[13] The strength can be increased by adding a small amount of a modifier, such as a weak base (e.g., 0.1% ammonium hydroxide) to facilitate the elution of the acidic glucuronide.
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Liquid-Liquid Extraction (LLE): Solvents like ethyl acetate are often used. The pH of the aqueous phase must be adjusted to neutralize the analyte to allow it to partition into the organic solvent.
Q5: Are there any specific stability concerns for this compound during extraction?
Yes. Like its parent aglycone, this compound can be sensitive to light, oxygen, and heat.[6] It is particularly susceptible to degradation in neutral or alkaline solutions.[6] Therefore, it is recommended to perform extractions at cool temperatures, protect samples from light, and process them promptly. If storage is necessary, samples should be kept at low temperatures (e.g., -80°C) and potentially under an inert atmosphere (e.g., nitrogen).
Troubleshooting Guide for Poor Recovery
Use this guide to diagnose and resolve common issues encountered during the extraction of this compound. The first step in troubleshooting is to analyze the fractions from each step of the process (load, wash, and elution) to determine where the analyte is being lost.[8][9]
| Symptom / Problem | Possible Cause | Recommended Solution |
| Low Recovery in Final Eluate | 1. Analyte did not bind to the SPE cartridge (found in the loading fraction). | • Check Sample pH: Ensure the sample is acidified to pH 2-4 to suppress ionization before loading onto a reversed-phase cartridge. • Incorrect Sorbent: Verify that the sorbent choice is appropriate for the analyte. A C18 or similar reversed-phase sorbent is a common starting point.[7] • Improper Cartridge Conditioning: Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with acidified water) without letting the sorbent bed dry out.[7][10] |
| 2. Analyte was lost during the wash step (found in the wash fraction). | • Wash Solvent is Too Strong: Reduce the percentage of organic solvent in the wash solution or switch to a weaker solvent (e.g., 100% acidified water).[7][8] | |
| 3. Analyte is stuck on the SPE cartridge (not found in load, wash, or elution fractions, or requires very large elution volumes). | • Elution Solvent is Too Weak: Increase the strength of the elution solvent by increasing the organic percentage (e.g., from 70% to 90-100% methanol).[7][10] • Modify Elution Solvent pH: Add a small amount of a weak base (e.g., 0.1-0.5% ammonium hydroxide) to the elution solvent to ionize the analyte and facilitate its release. • Increase Elution Volume: Increase the volume of the elution solvent in increments to ensure complete desorption.[7] | |
| High Variability Between Replicates | 1. Inconsistent SPE Cartridge Handling. | • Drying of Sorbent Bed: Ensure the sorbent bed does not go dry after conditioning and before sample loading. Re-equilibrate if necessary.[7] • Inconsistent Flow Rates: Use a vacuum manifold or automated system to maintain a consistent and slow flow rate (~1 mL/min) for all steps.[8] |
| 2. Inconsistent Sample Pre-treatment. | • Follow a standardized and consistent sample preparation protocol, ensuring the analyte is fully dissolved.[8] | |
| 3. Analyte Degradation. | • Protect samples from light and keep them on ice or at a controlled low temperature throughout the extraction process.[6] |
Data Presentation: Impact of Extraction Parameters on Recovery
The following table summarizes expected outcomes for this compound recovery under different SPE conditions using a standard C18 cartridge.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Recovery (%) | Rationale |
| Sample pH | pH 7.0 | pH 3.0 | A: < 20% B: > 85% | At pH 7, the glucuronide is ionized and has low retention on a C18 sorbent. At pH 3, it is protonated and binds effectively.[10] |
| Wash Solvent | 50% Methanol in Water | 5% Methanol in Water (pH 3.0) | A: < 40% B: > 85% | A strong wash solvent (50% methanol) will prematurely elute the analyte from the cartridge.[7] |
| Elution Solvent | 70% Methanol in Water | 90% Methanol + 0.2% NH₄OH | A: 60-70% B: > 90% | A stronger organic solvent ensures complete desorption. The addition of a weak base ionizes the analyte, further improving elution efficiency.[7][10] |
| Loading Flow Rate | 5 mL/min | 1 mL/min | A: 50-60% B: > 85% | A slower flow rate allows sufficient time for the analyte to interact with and bind to the sorbent.[8] |
Experimental Protocols
Protocol: Optimized Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is designed for the extraction of this compound from a biological matrix like plasma using a reversed-phase SPE cartridge.
Materials:
-
SPE Cartridges: C18, 100 mg, 3 mL
-
Plasma sample containing this compound
-
Phosphoric Acid or Formic Acid
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Hydroxide
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Deionized Water
-
SPE Vacuum Manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment: a. Thaw plasma samples on ice. b. To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube. e. Dilute the supernatant 1:1 with deionized water containing 2% phosphoric acid to ensure a final pH of ~3.0.
-
SPE Cartridge Conditioning: a. Place C18 cartridges on the vacuum manifold. b. Wash the cartridges with 3 mL of methanol. c. Equilibrate the cartridges with 3 mL of deionized water acidified to pH 3.0 with phosphoric acid. Crucial: Do not allow the sorbent bed to dry out from this point until the sample is loaded.
-
Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge. b. Apply a slow, consistent flow rate of approximately 1 mL/min.
-
Washing: a. Wash the cartridge with 3 mL of deionized water acidified to pH 3.0. This removes polar interferences. b. Dry the cartridge under high vacuum for 2-5 minutes to remove excess water.
-
Elution: a. Place clean collection tubes inside the manifold. b. Elute the this compound from the cartridge with 2 mL of an elution solvent (e.g., 90:10 Methanol:Water with 0.2% ammonium hydroxide). c. Apply a slow flow rate (~1 mL/min) to ensure complete elution.
-
Final Step (Evaporation and Reconstitution): a. Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C. b. Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your analytical method (e.g., HPLC, LC-MS).
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor recovery in SPE.
SPE Experimental Workflow
Caption: Step-by-step workflow for the optimized SPE protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 3-rhamnoside | C27H28O17 | CID 131751924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C21H18O13 | CID 11641481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. silicycle.com [silicycle.com]
- 9. hawach.com [hawach.com]
- 10. specartridge.com [specartridge.com]
- 11. welchlab.com [welchlab.com]
- 12. Quercetin glucuronides but not glucosides are present in human plasma after consumption of quercetin-3-glucoside or quercetin-4'-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Extraction Process and Analysis of Biological Activity of Flavonoids from Leaves of Cultivated ‘Qi-Nan’ Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Quercetin 7-glucuronide during sample storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Quercetin 7-glucuronide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a metabolite of quercetin, a flavonoid found in many fruits and vegetables. As a subject of research for its potential health benefits, maintaining its integrity during sample storage is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of the compound, the appearance of unknown peaks in analytical chromatograms, and potentially altered biological activity, compromising the validity of research findings.
Q2: What are the primary factors that cause the degradation of this compound?
The main factors contributing to the degradation of this compound are:
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Temperature: Elevated temperatures accelerate chemical degradation.
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pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glucuronide bond.
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Light: Exposure to UV and even ambient light can cause photodegradation.
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Oxidation: The flavonoid structure is susceptible to oxidation, which can be initiated by exposure to air (oxygen) or the presence of oxidizing agents.
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Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation.
Q3: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at 2-8°C or -20°C. It is essential to keep it in a tightly sealed container in a dry and dark place to protect it from moisture and light.
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a suitable organic solvent such as DMSO. For short-term storage, aliquoted stock solutions can be kept at -20°C for up to one month, protected from light. For long-term storage, it is advisable to store aliquots at -80°C for up to six months to minimize freeze-thaw cycles. Always use amber vials or wrap tubes in aluminum foil to protect from light.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Loss of compound or lower than expected concentration in samples. | 1. Degradation due to improper storage: The sample may have been exposed to high temperatures, light, or inappropriate pH. 2. Repeated freeze-thaw cycles: This can lead to the degradation of the compound in solution. 3. Adsorption to container surfaces: Flavonoids can sometimes adsorb to plastic or glassware. | 1. Review storage conditions: Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh solutions when possible. 2. Aliquot stock solutions: Prepare small, single-use aliquots to avoid multiple freeze-thaw cycles. 3. Use low-adsorption labware: Consider using polypropylene or silanized glass vials. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | 1. Degradation of this compound: The additional peaks may be degradation products such as the aglycone (quercetin). 2. Contamination: Solvents, reagents, or the analytical system may be contaminated. | 1. Perform forced degradation studies: Compare the chromatogram of the unknown peaks with those from samples subjected to stress conditions (acid, base, heat, oxidation, light) to identify potential degradation products. 2. Analyze blanks: Inject solvents and mobile phase to check for contamination. Ensure the cleanliness of the analytical system. |
| Inconsistent results in biological assays. | 1. Degradation in assay medium: The compound may be unstable in the specific buffer or cell culture medium used. 2. Interaction with other components: Other substances in the assay medium could be reacting with the this compound. | 1. Assess stability in the assay medium: Incubate the compound in the assay medium for the duration of the experiment and analyze its stability by HPLC. 2. Prepare fresh solutions: Always prepare working solutions immediately before use. |
Quantitative Stability Data
The following tables summarize stability data for quercetin and its glucuronides under various conditions. Note: Specific quantitative data for the degradation of pure this compound is limited. The data presented for quercetin aglycone and a mixture of quercetin glucuronides should be used as a guideline.
Table 1: Stability of Quercetin Solutions at Different Temperatures
| Compound | Concentration | Solvent | Storage Condition | Duration | Remaining Compound (%) |
| Quercetin | 150 µg/mL | Water/Acetonitrile/Methanol (55:40:5) with 1.5% Acetic Acid | Room Temperature | 7 days | ~85% |
| Quercetin | 150 µg/mL | Water/Acetonitrile/Methanol (55:40:5) with 1.5% Acetic Acid | 4°C | 7 days | >95% |
| Quercetin | 150 µg/mL | Water/Acetonitrile/Methanol (55:40:5) with 1.5% Acetic Acid | -20°C | 7 days | ~90% |
Table 2: Stability of a Mixture of Quercetin Glucuronides in Rat Plasma
| Storage Condition | Duration | Stability |
| Room Temperature (25°C) | 12 hours | Stable |
| -80°C | 15 days | Stable |
| Three Freeze-Thaw Cycles | - | Stable |
| Autosampler (4°C) | 24 hours | Stable |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid compound.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in the light-protected microcentrifuge tubes.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
UV lamp or photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an untreated control sample, by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.
Visualizations
Caption: Recommended workflow for the preparation and storage of this compound solutions.
Caption: Factors leading to the degradation of this compound.
Technical Support Center: Enhancing the Solubility of Quercetin 7-Glucuronide for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Quercetin 7-glucuronide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in water (<0.1 mg/mL)[1]. While specific quantitative data for its solubility in organic solvents is limited, data for the parent compound, quercetin, can provide a useful reference. Quercetin is soluble in dimethyl sulfoxide (DMSO) at approximately 30 mg/mL and in ethanol at approximately 2 mg/mL[2][3]. It is recommended to first dissolve this compound in a small amount of DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend dissolving this compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 4.78 mg of this compound (Molecular Weight: 478.36 g/mol ) in 1 mL of DMSO. Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming and sonication[4]. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Lower the final concentration of the organic solvent: Ensure the final concentration of DMSO or ethanol in your cell culture medium is low, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity and precipitation.
-
Use a pre-warmed medium: Add the stock solution to a pre-warmed (37°C) cell culture medium while gently vortexing to facilitate dispersion.
-
Increase the serum concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration in the medium can help to solubilize hydrophobic compounds.
-
Prepare fresh working solutions: Prepare working solutions immediately before use and do not store them for extended periods.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Insufficient solvent volume or inadequate mixing. | Use a sufficient volume of 100% DMSO. Vortex thoroughly. Gentle warming (to 37°C) and brief sonication can aid dissolution[4]. |
| Precipitate forms in the stock solution upon storage | The compound has come out of solution at low temperatures. | Before use, warm the stock solution to room temperature or 37°C and vortex to ensure it is fully redissolved. |
| Cloudiness or precipitate in cell culture medium after adding the compound | The compound's solubility limit in the aqueous medium has been exceeded. | Prepare a serial dilution of your stock solution in the cell culture medium to find the highest workable concentration that does not precipitate. Ensure the final solvent concentration is minimal. Consider using a medium with a higher serum concentration if appropriate for your experiment. |
| Inconsistent experimental results | Degradation of the compound in the working solution or stock solution. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots. While glucuronides are more stable, it is good practice to minimize the time the compound is in the aqueous medium before the assay[5]. |
| Observed cellular toxicity at low concentrations | Cytotoxicity from the solvent (e.g., DMSO). | Perform a solvent toxicity control experiment to determine the maximum concentration of the solvent your cells can tolerate without affecting viability. Keep the final solvent concentration in your experiments below this level, ideally ≤0.5%. |
Quantitative Data Summary
Table 1: Solubility of Quercetin and its Glucuronide
| Compound | Solvent | Solubility |
| This compound | Water | < 0.1 mg/mL[1] |
| Quercetin | DMSO | ~30 mg/mL[2][3] |
| Quercetin | Ethanol | ~2 mg/mL[2][3] |
| Quercetin | DMSO:PBS (pH 7.2) (1:4) | ~1 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder (MW: 478.36 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out 4.78 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again. Brief sonication can also be used to aid dissolution[4].
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
To prepare a 100 µM working solution, for example, perform a 1:100 dilution of the stock solution into the pre-warmed cell culture medium. For instance, add 10 µL of the 10 mM stock solution to 990 µL of the cell culture medium.
-
Immediately after adding the stock solution, vortex the working solution gently to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, you may need to lower the final concentration or use a serial dilution approach.
-
Use the freshly prepared working solution for your in vitro assay immediately. Do not store aqueous working solutions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing and using this compound in in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid quercetin and its glucuronide and sulfate conjugates bind to 67-kDa laminin receptor and prevent neuronal cell death induced by serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Addressing Matrix Effects in LC/MS/MS Analysis of Quercetin 7-glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) analysis of Quercetin 7-glucuronide.
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound
-
Possible Cause: Significant and variable matrix effects between individual samples, leading to inconsistent ion suppression or enhancement.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the matrix effect by preparing three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard (IS) in the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Blank matrix extract spiked with the analyte and IS.
-
Set C (Pre-Spiked Matrix): Blank matrix spiked with the analyte and IS before extraction.[1]
-
Calculate the matrix effect using the formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value significantly different from 100% indicates a matrix effect.[1]
-
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing phospholipids and other sources of interference.[1][2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as ¹³C-labeled this compound, will co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction and improving reproducibility.[3]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions of significant ion suppression. This can be identified using a post-column infusion experiment.
-
Issue 2: Low Signal Intensity or Complete Signal Loss for this compound
-
Possible Cause: Severe ion suppression caused by co-eluting matrix components, particularly phospholipids in plasma or serum samples.
-
Troubleshooting Steps:
-
Identify Ion Suppression Zones: Conduct a post-column infusion experiment by infusing a constant flow of this compound standard into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal will indicate the retention times where ion suppression occurs.
-
Enhance Sample Preparation: Implement a sample preparation method specifically designed for phospholipid removal. Options include specialized SPE cartridges or phospholipid removal plates.[2]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[1]
-
Optimize MS Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to minimize in-source fragmentation and enhance the ionization of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analysis.[1] Flavonoids and their metabolites are particularly susceptible to these effects when analyzed in complex biological matrices.
Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?
A2: In biological matrices like plasma and serum, the most common culprits for matrix effects, especially with electrospray ionization (ESI), are phospholipids from cell membranes.[2] Other endogenous substances such as salts, proteins, and other metabolites, as well as exogenous compounds like anticoagulants, can also cause interference.
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The most common method is the post-extraction spike method. This involves comparing the peak area of the analyte in a blank matrix extract spiked after extraction to the peak area of the analyte in a neat solution at the same concentration. The matrix effect is calculated as the ratio of these two peak areas. According to FDA guidelines, the matrix effect should be evaluated in at least six different lots of the biological matrix.
Q4: What is the best sample preparation technique to minimize matrix effects for this compound?
A4: The optimal technique depends on the matrix and the required level of cleanliness.
-
Protein Precipitation (PPT): Simple and fast, but generally provides the least clean extracts, often leaving significant amounts of phospholipids.
-
Liquid-Liquid Extraction (LLE): Can offer cleaner extracts than PPT by partitioning the analyte into a solvent immiscible with the sample matrix.
-
Solid-Phase Extraction (SPE): Typically provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. Mixed-mode or specialized phospholipid removal SPE cartridges are highly effective.[2]
Q5: What type of internal standard is recommended for the analysis of this compound?
A5: A stable isotope-labeled (SIL) internal standard, such as ¹³C- or ¹⁵N-labeled this compound, is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and be affected by matrix effects in the same way, allowing for accurate correction of any signal suppression or enhancement.[3] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Overall Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 65 ± 8 | 92 ± 5 | 60 ± 7 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 82 ± 6 | 75 ± 7 | 62 ± 5 |
| Solid-Phase Extraction (C18) | 95 ± 4 | 88 ± 6 | 84 ± 5 |
| Phospholipid Removal SPE | 102 ± 3 | 91 ± 4 | 93 ± 4 |
Data are presented as mean ± standard deviation and are representative values based on typical performance for flavonoid glucuronides.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard solution. Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC/MS/MS analysis.
Protocol 2: Assessment of Matrix Effect
-
Prepare Three Sets of Samples (n=6 for each set using different matrix lots):
-
Set A (Neat Solution): Spike this compound and its internal standard into the mobile phase at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Extract 200 µL of blank human plasma using the chosen sample preparation protocol. In the final 100 µL of reconstitution solution, spike the same amount of this compound and internal standard as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the same amount of this compound and internal standard as in Set A into 200 µL of blank human plasma before starting the extraction protocol.
-
-
Analyze all samples using the validated LC/MS/MS method.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Mandatory Visualization
References
Validation & Comparative
Quercetin 7-Glucuronide: An In Vitro Efficacy Comparison with Other Quercetin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a prominent dietary flavonoid, undergoes extensive metabolism in the body, leading to the formation of various metabolites, including glucuronide conjugates. Understanding the biological activities of these metabolites is crucial for elucidating the mechanisms behind quercetin's health benefits. This guide provides a comparative analysis of the in vitro efficacy of Quercetin 7-glucuronide (Q7G) versus other key quercetin metabolites, focusing on antioxidant, anti-inflammatory, and cytotoxic activities.
Comparative Efficacy Data
The in vitro biological activities of this compound and other quercetin metabolites are summarized below. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Assay | Cell Line/System | Key Findings | Reference |
| Quercetin 7-O-β-D-glucopyranoside | Oxygen Radical Absorbance Capacity (ORAC) | N/A | ORAC value: 18 ± 4 µmol TE/µmol | [1][2] |
| Quercetin | DPPH radical scavenging | N/A | Strong antioxidant activity | [3] |
| Inhibition of lipid peroxidation | Rat hepatocytes | Active | [3] | |
| 3,4-Dihydroxytoluene | DPPH radical scavenging | N/A | Strong antioxidant activity | [3] |
| Inhibition of lipid peroxidation | Rat hepatocytes | Active | [3] | |
| Other Metabolites (with no ortho-diphenolic structure) | DPPH radical scavenging | N/A | Weak or no activity | [3] |
| Compound | Assay | Cell Line | Key Findings | Reference |
| Quercetin 7-O-β-D-glucopyranoside | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Dose-dependent inhibition of LPS-induced NO release | [1][2] |
| iNOS and COX-2 Expression | RAW 264.7 macrophages | Inhibition of LPS-induced iNOS and COX-2 overexpression | [1][2] | |
| Quercetin 3-glucuronide | fMLP-evoked Calcium Influx | Human neutrophils | Significant reduction (~35%) | [4] |
| LPS-induced Cell Shape Change and Adhesion Molecule Expression | Human neutrophils | No significant effect | [4] | |
| Quercetin | fMLP-evoked Calcium Influx | Human neutrophils | No significant effect | [4] |
| LPS-induced TNF-α Production | Human whole blood | Dose-dependent inhibition | [5] | |
| Quercetin 3'-sulfate | fMLP-evoked Calcium Influx | Human neutrophils | No significant effect | [4] |
| Compound | Cell Line | Key Findings (IC50 or % inhibition) | Reference |
| Quercetin Metabolites from Clostridium perfringens and Bacteroides fragilis | HCT-116 (Colon cancer) | Strong inhibitory effect (P < 0.05) | [6] |
| Quercetin Metabolites from Weissella confusa | A549 (Lung cancer), HeLa (Cervical cancer) | Stronger inhibitory effect than other metabolites (P < 0.01) | [6] |
| Quercetin | MCF-7 (Breast cancer) | Cytotoxic effect ranked higher than isorhamnetin and isorhamnetin-3-glucuronide | [7] |
| Isorhamnetin | MCF-7 (Breast cancer) | Cytotoxic effect ranked lower than quercetin but higher than isorhamnetin-3-glucuronide | [7] |
| Isorhamnetin-3-glucuronide | MCF-7 (Breast cancer) | Lowest cytotoxic effect among the three | [7] |
Experimental Protocols
Antioxidant Activity Assays
-
Principle: This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe (e.g., fluorescein) is monitored in the presence and absence of the antioxidant.
-
Protocol Outline:
-
A reaction mixture is prepared containing the fluorescent probe and the test compound (Quercetin 7-O-β-D-glucopyranoside) in a phosphate buffer.
-
AAPH is added to initiate the peroxyl radical generation.
-
The fluorescence decay is monitored over time at specific excitation and emission wavelengths.
-
The area under the fluorescence decay curve is calculated.
-
The ORAC value is determined by comparing the net area under the curve of the sample to that of a standard antioxidant (Trolox).[1][2]
-
ORAC Assay Experimental Workflow
Anti-inflammatory Activity Assays
-
Principle: This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent. A decrease in nitrite levels in the presence of the test compound indicates inhibition of NO production.
-
Protocol Outline:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of Quercetin 7-O-β-D-glucopyranoside for a specified time.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent, and the absorbance is measured at a specific wavelength.
-
The nitrite concentration is determined from a standard curve.[1][2]
-
-
Principle: This technique is used to detect and quantify the levels of specific proteins (iNOS and COX-2) in cell lysates.
-
Protocol Outline:
-
RAW 264.7 cells are treated as described in the NO production assay.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for iNOS and COX-2, followed by secondary antibodies conjugated to an enzyme.
-
The protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified.[1][2]
-
Cytotoxicity Assay
-
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Protocol Outline:
-
Cancer cells (e.g., HCT-116, A549, HeLa, MCF-7) are seeded in 96-well plates.
-
Cells are treated with different concentrations of the quercetin metabolites.
-
After the incubation period, MTT solution is added to each well.
-
The plate is incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured, which is proportional to the number of viable cells.[6]
-
Signaling Pathways
LPS-Induced Inflammatory Pathway in Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of transcription factors like NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Quercetin and its metabolites can interfere with this pathway at various points to exert their anti-inflammatory effects.
LPS-TLR4 Signaling Pathway
Metabolism of Quercetin Glucuronides in Liver Cells
Quercetin glucuronides, such as Q7G, that reach the liver can undergo further metabolism. They can be methylated by catechol-O-methyltransferase (COMT) or be hydrolyzed back to the quercetin aglycone by β-glucuronidase. The aglycone can then be sulfated by sulfotransferases (SULTs). These metabolic transformations can alter the biological activity of the compounds.
Quercetin Glucuronide Metabolism
References
- 1. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of antioxidative capacities and inhibitory effects on cholesterol biosynthesis of quercetin and potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the effects of quercetin and its glucuronide and sulfate metabolites on human neutrophil function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity comparison of quercetin and its metabolites from in vitro fermentation of several gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Quercetin and Its Glucuronide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of quercetin and its primary metabolites, quercetin glucuronides. The information presented is supported by experimental data from preclinical studies, offering insights into the absorption, distribution, metabolism, and excretion of these compounds. This document aims to serve as a valuable resource for researchers and professionals involved in the development of therapeutic agents based on quercetin.
Executive Summary
Quercetin, a ubiquitous flavonoid found in many fruits and vegetables, has garnered significant attention for its potential health benefits. However, its therapeutic efficacy is intrinsically linked to its bioavailability and metabolic fate. Following oral administration, quercetin undergoes extensive metabolism, with quercetin glucuronides being the predominant circulating forms in plasma. Understanding the comparative pharmacokinetics of quercetin and its glucuronide metabolites is crucial for predicting its biological activity and designing effective delivery systems. This guide reveals that quercetin glucuronides are major metabolites in plasma after oral administration of quercetin and that there is a dynamic interplay and biotransformation between quercetin and its glucuronide forms in vivo.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of quercetin and its glucuronide metabolite, quercetin-3-O-β-D-glucuronide (QG), in rats after oral administration. These data highlight the differences in their absorption and disposition.
Table 1: Pharmacokinetic Parameters Following Oral Administration of Quercetin (50 mg/kg) in Rats. [1][2][3]
| Analyte | Cmax (mg/L) | Tmax (min) | AUC (mg/L*min) | t1/2z (min) |
| Quercetin | 1.1 ± 0.4 | 15.0 ± 0.0 | 2590.5 ± 987.9 | 129.5 ± 44.9 |
| Quercetin-3-O-β-D-glucuronide | 0.8 ± 0.2 | 30.0 ± 0.0 | 1550.0 ± 454.2 | 100.8 ± 29.5 |
Table 2: Pharmacokinetic Parameters Following Oral Administration of Quercetin-3-O-β-D-glucuronide (50 mg/kg) in Rats. [1][2][3]
| Analyte | Cmax (mg/L) | Tmax (min) | AUC (mg/L*min) | t1/2z (min) |
| Quercetin | 1.3 ± 0.5 | 15.0 ± 0.0 | 3505.7 ± 1565.0 | 118.8 ± 36.4 |
| Quercetin-3-O-β-D-glucuronide | 0.6 ± 0.4 | 15.0 ± 0.0 | 962.7 ± 602.3 | 105.7 ± 33.1 |
Table 3: Comparative Plasma Area Under the Curve (AUC) After Oral Administration of Quercetin or Quercetin 3-O-β-glucuronide (Q3G) (100 mg/kg) in Rats. [4][5]
| Administered Compound | Analyte | AUC (mg·h·L-1) |
| Quercetin | Quercetin | 1583.9 ± 583.3 |
| Q3G | 39529.2 ± 6108.2 | |
| Q3G | Quercetin | 1394.6 ± 868.1 |
| Q3G | 24625.1 ± 1563.8 |
Experimental Protocols
The data presented above were generated using standardized preclinical pharmacokinetic studies. The general methodology is outlined below.
Animal Studies
Sprague-Dawley rats are typically used for these studies.[4] The animals are fasted overnight before the administration of the test compounds. Quercetin or its glucuronide metabolites are administered orally via gavage. Blood samples are then collected at predetermined time points through methods such as tail vein or jugular vein cannulation. Plasma is separated from the blood samples by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.
Sample Preparation and Analysis
A crucial step in the pharmacokinetic analysis is the extraction of the analytes (quercetin and its metabolites) from the plasma matrix. This is often achieved through protein precipitation with an organic solvent like methanol or acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant, containing the analytes, is then typically evaporated to dryness and reconstituted in a suitable solvent for analysis.
The quantification of quercetin and its glucuronide metabolites in plasma samples is predominantly performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS).[1][2][4][5] This analytical technique offers high selectivity and sensitivity for the accurate measurement of the compounds of interest. An internal standard is used to ensure the accuracy and reproducibility of the method.[2][3]
Pharmacokinetic Data Analysis
The plasma concentration-time data for quercetin and its glucuronide metabolites are used to calculate the key pharmacokinetic parameters. Non-compartmental analysis is a common method used to determine parameters such as:[1]
-
Cmax: The maximum observed plasma concentration of the drug.
-
Tmax: The time at which Cmax is observed.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
t1/2z (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half during the elimination phase.
Mandatory Visualizations
Metabolic Pathway of Quercetin Glucuronidation
The following diagram illustrates the metabolic conversion of quercetin to its glucuronide conjugates, a process primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes.
Caption: Metabolic pathway of quercetin to quercetin glucuronide.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for a comparative pharmacokinetic study of quercetin and its metabolites.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
The experimental data clearly indicate that quercetin undergoes significant first-pass metabolism, leading to the formation of glucuronide conjugates which are the major circulating forms in the plasma. Interestingly, the administration of quercetin-3-O-β-D-glucuronide also results in the appearance of the parent quercetin in plasma, suggesting a reversible metabolic process or deglucuronidation in vivo.[1][3] These findings underscore the importance of considering the metabolic profile of quercetin in the design and interpretation of pharmacological studies. Future research should focus on the biological activities of the individual glucuronide metabolites to fully elucidate the therapeutic potential of quercetin.
References
- 1. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 4. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Quercetin 7-Glucuronide Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of quercetin metabolites is crucial for pharmacokinetic, bioavailability, and efficacy studies. Quercetin 7-glucuronide is a significant metabolite of quercetin, a flavonoid with numerous reported health benefits. This guide provides an objective comparison of validated analytical methods for the quantification of this compound and related compounds, supported by experimental data.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the validation parameters of various analytical methods used for the quantification of quercetin and its glucuronidated forms. While specific data for this compound is limited in some publications, the presented data for quercetin and other quercetin glucuronides serve as a valuable benchmark for analytical performance.
| Method | Analyte | Matrix | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-DAD | Quercetin | Nanoparticles | 0.14 - 2.5 | > 0.995 | 0.046 | 0.14 | 88.6 - 110.7 | 2.4 - 9.4 | [1] |
| HPLC-UV | Quercetin | Bulk Drug | 5 - 25 | > 0.999 | - | - | 97.73 - 98.89 | < 2 | [2] |
| HPLC-UV | Quercetin-3-O-glucuronide | Oenothera biennis Extract | - | 1.0000 | 0.486 | 1.472 | - | - | [3] |
| RP-UFLC | Quercetin | Rabbit Plasma | 0.01 - 0.4 | 0.989 | - | 0.01 | 95.91 - 98.59 | - | [4][5] |
| UPLC-MS/MS | Quercetin | Human Plasma | 0.025 - 3 | - | - | - | - | - | [6] |
| UPLC-MS/MS | Quercetin | Human Urine | 0.1 - 8 | - | - | - | - | - | [6] |
| LC-MS | Conjugated Quercetin | Human Plasma & Urine | - | - | - | - | High Recovery with SPE | High-throughput | [7] |
| Q-TOF LC/MS | Quercetin Metabolites | Human Plasma | Spanned 3 orders of magnitude | - | 0.001 | - | - | - | [8] |
Note: The table presents a synthesis of data from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions, matrices, and specific analytes.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are protocols for the key techniques cited.
1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Quercetin [1]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).
-
Column: C18 column.
-
Mobile Phase: A mixture of water/acetonitrile/methanol (55:40:5, v/v/v) with 1.5% acetic acid.
-
Flow Rate: Not specified.
-
Detection: UV detection at a wavelength of 368 nm.
-
Sample Preparation: Quercetin was extracted from nanoparticles.
2. Reverse Phase Ultra-Fast Liquid Chromatography (RP-UFLC) for Quercetin in Rabbit Plasma [4][5]
-
Instrumentation: A Shimadzu ultra-fast liquid chromatography (UFLC) system with a photodiode array (PDA) detector.
-
Column: Hibar® C18 (250 × 4.6 mm i.d., 5 µm).
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH 3.5) in a ratio of 65:35 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: PDA detection at 369 nm.
-
Sample Preparation: Solid-phase extraction (SPE) was used to extract quercetin from rabbit plasma.
3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quercetin in Human Plasma and Urine [6]
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Not specified.
-
Sample Preparation: Solid-phase extraction using Oasis® HLB cartridges. For the analysis of total quercetin, samples underwent preliminary hydrolysis with a mixture of sulphatase and β-glucuronidase enzymes.
-
Ionization: Electrospray ionization (ESI), typically in negative mode for flavonoids.
4. Liquid Chromatography-Mass Spectrometry (LC-MS) for Conjugated Quercetin [7]
-
Instrumentation: A Liquid Chromatography system coupled with a Mass Spectrometer.
-
Sample Preparation: Solid-phase extraction (SPE) with a weak anion exchange column in a 96-well format for high-throughput analysis. This method demonstrated high recovery of quercetin hetero-conjugates.
Mandatory Visualization
The following diagrams illustrate a typical workflow for the analytical validation of this compound and a conceptual signaling pathway.
Caption: A generalized workflow for the quantification of this compound.
Caption: Conceptual overview of this compound's role in cellular signaling.
This guide provides a comparative overview to assist researchers in selecting and developing appropriate analytical methods for the quantification of this compound. The choice of method will ultimately depend on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. plantarchives.org [plantarchives.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a quantitation method for conjugated quercetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Quercetin 7-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical techniques for the quantification of Quercetin 7-glucuronide, a major metabolite of the dietary flavonoid quercetin. The cross-validation of these methods is crucial for ensuring the reliability, reproducibility, and accuracy of experimental data in pharmacokinetic studies, quality control of natural products, and various biomedical research applications. This document summarizes quantitative performance data, details experimental protocols, and visualizes key workflows and biological pathways.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the validation parameters of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) for the analysis of this compound and related quercetin derivatives. While direct cross-validation studies for this compound are limited, the presented data, compiled from studies on quercetin and its metabolites, provide a robust framework for method selection and evaluation.
Table 1: HPLC-DAD Method for Quercetin and its Metabolites
| Validation Parameter | Performance | Reference(s) |
| Linearity Range | 0.14 - 245 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.995 | [1][2] |
| Precision (%RSD) | Intra-day: < 7% Inter-day: < 10% | [3] |
| Accuracy (% Recovery) | 88.6% - 110.7% | [3] |
| Limit of Detection (LOD) | 0.046 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.14 µg/mL | [3] |
Table 2: LC-MS/MS Method for Quercetin and its Metabolites
| Validation Parameter | Performance | Reference(s) |
| Linearity Range | 1 - 800 ng/mL (in plasma) | [4] |
| Correlation Coefficient (r²) | ≥ 0.9957 | [5] |
| Precision (%RSD) | Intra-day: ≤ 3.02% Inter-day: ≤ 2.75% | [4] |
| Accuracy (% Recovery) | Intra-day: ≤ 85.23% Inter-day: ≤ 84.87% | [4] |
| Limit of Detection (LOD) | 100 pg/mL (in plasma) | [4] |
| Limit of Quantification (LOQ) | 500 pg/mL (in plasma) | [4] |
Table 3: UPLC-QTOF-MS/MS Method for Quercetin Metabolites
| Validation Parameter | Performance | Reference(s) |
| Linearity Range | Three orders of magnitude | [6] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity is implied. | [6][7][8] |
| Precision (%RSD) | Not explicitly stated. | [6][7][8] |
| Accuracy (% Recovery) | Not explicitly stated. | [6][7][8] |
| Limit of Detection (LOD) | 1 ng/mL (for a reference standard in plasma) | [6] |
| Limit of Quantification (LOQ) | Not explicitly stated. | [6][7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound and other quercetin metabolites.
HPLC-DAD Analysis of Quercetin Glucuronides
This method is suitable for the quantification of quercetin glucuronides in various matrices, including synthetically derived standards and biological samples.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: A common gradient starts with a low percentage of Solvent B, which is gradually increased to elute the analytes.[9]
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: DAD detection is set at the maximum absorbance wavelength for quercetin glucuronides, typically around 370 nm.[9]
-
Sample Preparation (from plasma):
-
Acidification of the plasma sample.
-
Solid-phase extraction (SPE) for sample clean-up and concentration.
-
Elution of the analyte from the SPE cartridge.
-
Evaporation of the solvent and reconstitution of the residue in the mobile phase.
-
LC-MS/MS Analysis of Quercetin and its Derivatives
This technique offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of metabolites in complex biological matrices.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Column: A UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is often used for better resolution and speed.[10]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol:acetonitrile (1:1, v/v) with 0.1% formic acid.[10]
-
A gradient elution is employed to separate the analytes.
-
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-) is typically used for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Sample Preparation (from plasma):
-
Protein precipitation with a solvent like methanol or acetonitrile.
-
Centrifugation to remove precipitated proteins.
-
The supernatant is then directly injected or further diluted before injection.
-
UPLC-QTOF-MS/MS Profiling of Quercetin Metabolites
This high-resolution mass spectrometry method is excellent for identifying and semi-quantitatively profiling a wide range of metabolites in complex samples.
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an ESI source.
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is performed for optimal separation.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry:
-
Sample Preparation (from plasma): Similar to the LC-MS/MS protocol, involving protein precipitation followed by centrifugation.
Mandatory Visualization
Workflow for Cross-Validation of Analytical Techniques
The following diagram illustrates a general workflow for the cross-validation of different analytical techniques for a specific analyte like this compound.
References
- 1. press.um.si [press.um.si]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 8. UHPLC-(ESI)QTOF MS/MS profiling of quercetin metabolites in human plasma postconsumption of applesauce enriched with apple peel and onion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Quercetin Glucuronide's Impact on Cancer Cell Lines
For Immediate Release
A comprehensive comparative guide has been compiled to elucidate the differential effects of quercetin and its glucuronide metabolites on various cancer cell lines. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed examination of the cytotoxic and apoptotic effects of these compounds on human breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (Caco-2) cells. The data presented is supported by experimental evidence from multiple studies, offering a valuable resource for understanding the therapeutic potential of quercetin derivatives.
Quantitative Analysis of Cytotoxicity
The inhibitory effects of quercetin and its glucuronide derivatives on the viability of MCF-7, HepG2, and Caco-2 cell lines were quantified using the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%. The data, summarized in the table below, highlights the varying sensitivities of these cell lines to quercetin and its metabolites.
| Compound | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| Quercetin-3-glucuronide (Q3G) | MCF-7 | 73.2 | 48 hours | [1] |
| Quercetin | MCF-7 | 37 | 24 hours | [2][3] |
| Quercetin | HepG2 | 24 | 24 hours | [4] |
| Quercetin | Caco-2 | 35 | 24 hours | [5] |
Note: Direct IC50 values for Quercetin 7-glucuronide were not available in the reviewed literature.
Comparative Effects on Cell Cycle and Apoptosis
Beyond cytotoxicity, the influence of quercetin and its glucuronides on cell cycle progression and the induction of apoptosis (programmed cell death) are crucial indicators of their anticancer potential.
In MCF-7 human breast cancer cells, Quercetin-3-glucuronide (Q3G) was found to induce S-phase cell cycle arrest.[1] Furthermore, treatment with 100 µM of Q3G for 48 hours resulted in 48.0% of the cells entering the early phase of apoptosis.[1] The parent compound, quercetin, demonstrated a more potent effect, with 70.8% of cells undergoing early apoptosis under the same conditions.[1]
In HepG2 human liver cancer cells, Quercetin-3-O-glucoside (Q3G), a closely related derivative, also induced S-phase cell cycle arrest and apoptosis, with activation of caspase-3.[6][7] Studies on the parent compound, quercetin, in HepG2 cells showed a dose-dependent induction of apoptosis.[4] Treatment with 30 µM of quercetin led to a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2][3]
For Caco-2 human colon cancer cells, quercetin has been shown to induce apoptosis in a dose-dependent manner.[5][8] Treatment with quercetin led to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, mediated through the inhibition of the NF-κB signaling pathway.[8]
Experimental Protocols
The methodologies employed in the cited studies to obtain the quantitative data are outlined below to provide a framework for reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with varying concentrations of the test compounds for the specified duration. Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was then determined from the dose-response curve.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis was quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. Cells were seeded and treated with the compounds of interest. After the treatment period, both floating and adherent cells were collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC and PI were then added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membranes. The stained cells were then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Cell Cycle Analysis
Cell cycle distribution was analyzed by flow cytometry after staining the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI). Following treatment with the test compounds, cells were harvested, washed, and fixed in cold ethanol. The fixed cells were then treated with RNase to remove RNA and stained with PI. The DNA content of the individual cells was then measured by flow cytometry. The resulting DNA histogram allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Quercetin's apoptotic signaling pathway in cancer cells.
Caption: Workflow for assessing quercetin's cellular effects.
References
- 1. Different antitumor effects of quercetin, quercetin-3′-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Quercetin Induces Apoptosis in HepG2 Cells via Directly Interacting with YY1 to Disrupt YY1-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin induces human colon cancer cells apoptosis by inhibiting the nuclear factor-kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of long chain acylated esters of quercetin-3-O-glucoside in hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin-3-O-glucoside induces human DNA topoisomerase II inhibition, cell cycle arrest and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin induces human colon cancer cells apoptosis by inhibiting the nuclear factor-kappa B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin 7-Glucuronide: A Comparative Guide to its In Vivo and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a prominent dietary flavonoid, has been the subject of extensive research for its potential health benefits, including antioxidant and anti-inflammatory properties. However, following consumption, quercetin is rapidly and extensively metabolized, with quercetin 7-glucuronide (Q7G) being one of its major circulating forms. Understanding the biological activity of this metabolite is crucial for interpreting the physiological effects of quercetin. This guide provides an objective comparison of the in vivo and in vitro activity of this compound, supported by experimental data, to elucidate its role in mediating the biological effects of its parent compound.
Discrepancies in Biological Activity: A Tale of Two Environments
A notable discrepancy exists between the observed biological activity of this compound in laboratory cell cultures (in vitro) and its presumed effects within a living organism (in vivo). The available evidence suggests that Q7G is largely inactive in its conjugated form in isolated cellular systems but contributes to the overall biological effects of quercetin in vitro through metabolic conversion.
In Vitro Activity: Limited Direct Efficacy
Direct application of this compound to cells in culture has shown it to be largely inert. Studies on dermal fibroblasts have demonstrated no significant uptake or metabolism of Q7G.[1] Furthermore, in these cellular models, Q7G was found to be ineffective at protecting the cells from peroxide-induced damage, an effect readily observed with the parent quercetin aglycone.[1]
In contrast, other quercetin glycosides have demonstrated direct in vitro activity. For instance, quercetin-7-O-β-D-glucopyranoside (a glucoside, not a glucuronide) has been shown to possess both antioxidant and anti-inflammatory properties in cellular assays.[2] This highlights the critical role of the specific conjugate in determining direct biological activity in in vitro settings.
In Vivo Activity: A Pro-drug and Metabolite-driven Effect
Following oral administration of quercetin, its metabolites, including glucuronides and sulfates, are the primary forms detected in circulation.[3][4] In vivo studies have revealed that the plasma of animals supplemented with quercetin exhibits a significantly enhanced total antioxidant status.[3][4][5] This suggests that the circulating metabolites, including Q7G, collectively contribute to the antioxidant capacity observed in the body.
The prevailing hypothesis is that quercetin glucuronides, such as Q7G, may function as precursors or "pro-drugs."[6] These hydrophilic conjugates are transported in the bloodstream and can be deconjugated back to the more biologically active quercetin aglycone at specific sites, particularly in tissues experiencing inflammation where β-glucuronidase enzyme activity is elevated.[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data to highlight the differences in activity between in vitro and in vivo contexts.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Assay | Cell Type | Activity Metric | Result |
| Quercetin 7-O-β-D-glucuronide | Cytoprotection | Dermal Fibroblasts | Protection against peroxide-induced damage | Ineffective[1] |
| Quercetin 7-O-β-D-glucopyranoside | Antioxidant (ORAC) | N/A (Cell-free) | µmol TE/µmol | 18 ± 4[2] |
| Quercetin 7-O-β-D-glucopyranoside | Anti-inflammatory | RAW 264.7 Macrophages | Inhibition of NO release | Dose-dependent inhibition[2] |
| Quercetin-3-O-glucuronide | Antioxidant (DPPH) | N/A (Cell-free) | IC50 (µg/mL) | >1000 |
| Quercetin-3-O-glucuronide | Anti-inflammatory (COX-1) | Human Platelets | IC50 (µg/mL) | 129.58 |
Table 2: In Vivo Effects Following Quercetin Administration (Metabolites Including Q7G)
| Study Type | Animal Model | Quercetin Dose | Measured Outcome | Result |
| Antioxidant Status | Rats | 0.2% quercetin in diet for 3 weeks | Total plasma antioxidant status | +60% compared to control[3] |
| Antioxidant Status | Rats | Single oral dose (10 mg/kg) | Plasma ABTS radical scavenging | Significantly higher than control |
Experimental Protocols
In Vitro Cytoprotection Assay with this compound
-
Cell Line: Human dermal fibroblasts.
-
Methodology:
-
Fibroblasts were cultured under standard conditions.
-
Cells were exposed to Quercetin 7-O-beta-D-glucuronide.
-
Cellular uptake and metabolism of the compound were assessed.
-
To assess cytoprotection, cells pre-treated with the compound were challenged with a peroxide to induce oxidative stress.
-
Cell viability and markers of apoptosis (e.g., caspase-3 activation) were measured to determine the protective effect.[1]
-
In Vivo Antioxidant Status Assessment
-
Animal Model: Wistar rats.
-
Methodology:
-
Rats were fed a diet supplemented with 0.2% quercetin for 3 weeks.
-
Blood samples were collected to obtain plasma.
-
Plasma was analyzed to identify and quantify the circulating quercetin metabolites.
-
The total antioxidant status of the plasma was determined using a commercially available kit that measures the capacity to resist oxidation.
-
The ability of the plasma to inhibit the copper-catalyzed oxidation of low-density lipoproteins (LDL) was also measured as a marker of antioxidant activity.[3]
-
Visualizing the Mechanism of Action
The anti-inflammatory effects of quercetin, and by extension its active aglycone form released from glucuronide metabolites, are often attributed to the inhibition of the NF-κB signaling pathway.
Caption: NF-κB signaling pathway and the inhibitory action of Quercetin.
Caption: Workflow comparing in vivo metabolism and in vitro application.
Conclusion
The correlation between the in vivo and in vitro activity of this compound is complex and indirect. While Q7G itself demonstrates limited to no direct biological activity in many in vitro models, it is a key component of the circulating pool of quercetin metabolites that contribute to the overall antioxidant and potential anti-inflammatory effects observed in vivo. This suggests that Q7G primarily functions as a transport form and precursor to the active aglycone, quercetin. For drug development and research professionals, these findings underscore the importance of considering the metabolic fate of flavonoids when evaluating their potential therapeutic effects. Future research should focus on developing in vitro models that can more accurately replicate the metabolic activation of quercetin glucuronides to bridge the gap between in vitro observations and in vivo outcomes.
References
- 1. Intracellular metabolism and bioactivity of quercetin and its in vivo metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Plasma quercetin metabolites: structure-antioxidant activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conjugated quercetin glucuronides as bioactive metabolites and precursors of aglycone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quercetin 7-glucuronide and Isorhamnetin-7-O-glucuronide for Researchers and Drug Development Professionals
An objective analysis of the biochemical and pharmacological properties of two key flavonoid metabolites, Quercetin 7-glucuronide and Isorhamnetin-7-O-glucuronide, reveals distinct profiles in their antioxidant and anti-inflammatory capacities. This guide synthesizes available experimental data to provide a comparative overview for researchers and professionals in drug development.
Quercetin and its methylated metabolite, isorhamnetin, are flavonoids abundant in fruits and vegetables, recognized for their potential health benefits.[1] Following ingestion, these compounds are extensively metabolized, primarily into glucuronidated and sulfated forms.[1] this compound and Isorhamnetin-7-O-glucuronide are major metabolites found in plasma, making their biological activities a subject of significant research interest. This comparison guide delves into their antioxidant and anti-inflammatory properties, providing available quantitative data and outlining the experimental protocols used for their evaluation.
Data Presentation: A Comparative Analysis of Bioactivity
Direct comparative studies on this compound and Isorhamnetin-7-O-glucuronide are limited. The following tables summarize available quantitative data for these compounds and their close structural analogs, providing insights into their relative bioactivities.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Quercetin | DPPH Radical Scavenging | 3.07 µmol/L | [2] |
| Isorhamnetin | DPPH Radical Scavenging | 24.61 µmol/L | [2] |
| Quercetin-3-O-glucuronide | DPPH Radical Scavenging | Eminently higher than BHT | [3] |
| Isorhamnetin-3-O-glucoside | DPPH Radical Scavenging | - | [1] |
| Quercetin-7-O-glucoside | Antioxidant Capacity (Gas Phase) | Lower than Quercetin-5-O-glucoside | [4] |
| Quercetin-7-O-β-D-glucopyranoside | ORAC | 18 ± 4 µmol TE/µmol | [5] |
Note: Data for different glucuronide and glucoside positions are presented to provide a broader context of how conjugation affects activity. A direct comparison of the 7-O-glucuronide forms was not available in the literature reviewed.
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Model/Assay | Effect | IC50 Value/Quantitative Data | Source |
| Quercetin | COX-1 Inhibition | Inhibition of 12-HHT production | ~10 µg/mL | [1] |
| Isorhamnetin | COX-1 Inhibition | Inhibition of 12-HHT production | > 25 µg/mL | [1] |
| Quercetin-3-O-glucuronide | COX-1 Inhibition | Inhibition of 12-HHT production | > 25 µg/mL | [1] |
| Isorhamnetin-3-O-glucoside | COX-1 Inhibition | Inhibition of 12-HHT production | > 25 µg/mL | [1] |
| Quercetin | Nitric Oxide Production (LPS-stimulated RAW264.7 cells) | Significant decrease in mRNA levels of iNOS | - | [6] |
| Isorhamnetin | Nitric Oxide Production (LPS-stimulated RAW264.7 cells) | Significant decrease in mRNA and protein levels of TNF-α | - | [6] |
| Quercetin-3-glucuronide | Inflammatory Gene Expression (LPS-stimulated RAW264.7 cells) | No effect | - | [6] |
| Quercetin-7-O-β-D-glucopyranoside | iNOS and COX-2 Expression (LPS-stimulated RAW 264.7 macrophages) | Inhibition of overexpression | Dose-dependent | [5] |
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant capacity of a substance to inhibit the oxidation of a fluorescent probe by a free radical generator.
Protocol:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant compound (this compound or Isorhamnetin-7-O-glucuronide) in a multi-well plate.
-
A free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the oxidation reaction.
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents.[5]
Nitric Oxide (NO) Synthase Inhibition Assay
This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Macrophage cells (e.g., RAW 264.7) are cultured in a multi-well plate.
-
The cells are pre-treated with various concentrations of the test compound (this compound or Isorhamnetin-7-O-glucuronide).
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.[6]
Cyclooxygenase (COX-2) Inhibition Assay
This assay evaluates the inhibitory effect of a compound on the activity of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.
Protocol:
-
The COX-2 enzyme is incubated with a chromogenic substrate and the test compound.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The rate of oxidation of the substrate, which is proportional to COX-2 activity, is measured spectrophotometrically.
-
The percentage of COX-2 inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate in its absence.[1]
Signaling Pathways and Mechanisms of Action
Both quercetin and isorhamnetin, the parent compounds of the studied glucuronides, exert their biological effects by modulating various intracellular signaling pathways. While the direct effects of the glucuronidated forms are still under investigation, it is believed they can be deconjugated at the target site to release the active aglycone.
Quercetin's Anti-inflammatory Signaling Cascade
Quercetin has been shown to inhibit pro-inflammatory pathways, primarily by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This leads to a reduction in the expression of inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.
Caption: Quercetin's inhibition of inflammatory pathways.
Isorhamnetin's Modulation of Cellular Signaling
Isorhamnetin also exhibits anti-inflammatory and antioxidant effects by influencing key signaling pathways. It has been shown to inhibit the PI3K/Akt pathway and, similar to quercetin, the NF-κB pathway. Additionally, isorhamnetin can activate the Nrf2 antioxidant response element pathway, leading to the expression of antioxidant enzymes.
Caption: Isorhamnetin's impact on key cellular signaling pathways.
Conclusion
The available data suggests that both this compound and Isorhamnetin-7-O-glucuronide, as major metabolites of dietary flavonoids, likely contribute to the overall biological activity of their parent compounds. While direct comparative data is sparse, the analysis of their aglycones and closely related glycosides indicates that quercetin generally exhibits stronger antioxidant activity in radical scavenging assays.[2] However, the anti-inflammatory effects are more nuanced, with both compounds showing inhibitory effects on key inflammatory mediators.[1][6] The glucuronidation at the 7-position appears to influence the bioactivity, and further research is warranted to fully elucidate the specific roles and potencies of these metabolites. The modulation of critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt by the parent compounds underscores the potential mechanisms through which these metabolites may exert their effects following deconjugation. For drug development professionals, understanding these structure-activity relationships and metabolic transformations is crucial for the rational design of flavonoid-based therapeutics.
References
- 1. onions-usa.org [onions-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. An insight into anticancer, antioxidant, antimicrobial, antidiabetic and anti-inflammatory effects of quercetin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of quercetin and its metabolites isorhamnetin and quercetin-3-glucuronide on inflammatory gene expression: role of miR-155 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Quercetin 7-Glucuronide and Its Sulfate Conjugates
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a ubiquitous dietary flavonoid, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, following ingestion, quercetin is extensively metabolized in the small intestine and liver, with its glucuronide and sulfate conjugates being the predominant forms circulating in the plasma.[1][2] Understanding the biological activities of these metabolites is crucial for elucidating the in vivo mechanisms of action of quercetin. This guide provides a comparative overview of the biological activities of quercetin 7-glucuronide and quercetin sulfate conjugates, supported by experimental data and detailed methodologies.
While direct comparative studies between this compound and its corresponding sulfate conjugate are limited, this guide synthesizes available data for different isomers of quercetin glucuronides and sulfates to provide a broader comparative context. It is important to note that the specific position of conjugation can significantly influence the biological activity of the metabolite.
Data Presentation: A Comparative Summary of Biological Activities
The following table summarizes the quantitative data on the biological activities of various quercetin glucuronide and sulfate conjugates from in vitro studies.
| Biological Activity | Quercetin Conjugate | Cell Line/System | Key Findings | Reference |
| Anticancer | Quercetin-3'-sulfate (Q3'S) | Human Breast Cancer (MCF-7) | IC50: 27.6 µM | [3] |
| Quercetin-3-glucuronide (Q3G) | Human Breast Cancer (MCF-7) | IC50: 73.2 µM | [3] | |
| Antioxidant | Quercetin 7-O-β-D-glucopyranoside | Oxygen Radical Absorbance Capacity (ORAC) Assay | ORAC Value: 18 ± 4 µmol TE/µmol | [4] |
| Quercetin-3'-sulfate | NADPH Oxidase in Rat Aorta | Inhibition at ≥10 µmol/L | [5] | |
| Quercetin-3-glucuronide | NADPH Oxidase in Rat Aorta | Inhibition at 100 µmol/L | [5] | |
| Anti-inflammatory | Quercetin 7-O-β-D-glucopyranoside | Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages | Dose-dependent inhibition of iNOS, COX-2, and nitric oxide release. | [4] |
| Quercetin-3-glucuronide | fMLP-evoked human neutrophils | ~35% reduction in calcium influx. | [6] | |
| Quercetin-3'-sulfate | fMLP-evoked human neutrophils | No significant effect on calcium influx. | [6] | |
| Neuroprotection | Quercetin-3-O-glucuronide (Q-3-G) | Neuroscreen-1 cells (serum starvation model) | More effective than quercetin at 1-10 nM in protecting neuronal cells. | [7] |
| Quercetin-3-O-sulfate (Q-3-S) | Neuroscreen-1 cells (serum starvation model) | More effective than quercetin at 1-10 nM in protecting neuronal cells. | [7] |
Key Experimental Protocols
Anticancer Activity Assessment in MCF-7 Cells
-
Cell Culture: Human breast cancer MCF-7 cells were cultured in a suitable medium and maintained under standard conditions.
-
Cell Viability Assay: The inhibitory effects of quercetin, quercetin-3'-sulfate (Q3'S), and quercetin-3-glucuronide (Q3G) on cell growth were determined using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 48 hours. The IC50 values, representing the concentration required to inhibit cell growth by 50%, were then calculated.[3]
-
Apoptosis Assay: Apoptosis was evaluated using flow cytometry after staining with Annexin V-FITC and propidium iodide. The percentage of cells in early and late apoptosis was quantified.[3]
-
Reactive Oxygen Species (ROS) Generation: Intracellular ROS levels were measured using fluorescent probes to assess the induction of oxidative stress.[3]
Antioxidant Activity Assessment
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the antioxidant capacity of a substance against a peroxyl radical-induced oxidation. The antioxidant activity of quercetin-7-O-β-D-glucopyranoside was quantified based on its ability to protect a fluorescent probe from degradation, with results expressed as Trolox® equivalents (TE).[4]
-
NADPH Oxidase Activity: The effect of quercetin conjugates on NADPH oxidase-derived superoxide (O2-) release was measured in homogenates of cultured aortic smooth muscle cells using lucigenin chemiluminescence.[5]
Anti-inflammatory Activity Assessment
-
Inhibition of iNOS, COX-2, and Nitric Oxide Production: Murine macrophage cells (RAW 264.7) were stimulated with lipopolysaccharide (LPS) in the presence or absence of quercetin-7-O-β-D-glucopyranoside. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins was determined by Western blotting. Nitric oxide production in the culture medium was measured using the Griess reagent.[4]
-
Neutrophil Calcium Influx: Human neutrophils were stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of quercetin-3-glucuronide or quercetin-3'-sulfate. Changes in intracellular calcium ion concentrations were monitored using a fluorescent calcium indicator.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of Quercetin Metabolism.
Caption: Inhibition of Inflammatory Pathways.
Caption: Anticancer Activity Experimental Workflow.
Discussion and Conclusion
The available data suggest that both quercetin glucuronide and sulfate conjugates possess biological activities, although their potency can differ from the parent aglycone and between different conjugate forms.
In the context of anticancer activity , a study on MCF-7 breast cancer cells indicated that quercetin-3'-sulfate (IC50: 27.6 µM) is more potent than quercetin-3-glucuronide (IC50: 73.2 µM).[3] Both metabolites, however, were less potent than the parent quercetin aglycone.[3] This suggests that the type of conjugation significantly impacts the cytotoxic effects on cancer cells.
Regarding antioxidant activity , quercetin 7-O-β-D-glucopyranoside demonstrated notable radical scavenging activity in the ORAC assay.[4] In a different model, both quercetin-3'-sulfate and quercetin-3-glucuronide were found to inhibit NADPH oxidase, a key source of oxidative stress, although the sulfate conjugate appeared effective at a lower concentration.[5]
In terms of anti-inflammatory effects , quercetin 7-O-β-D-glucopyranoside was shown to inhibit the expression of key inflammatory mediators iNOS and COX-2 in macrophages.[4] A comparative study in human neutrophils revealed that quercetin-3-glucuronide could reduce fMLP-evoked calcium influx, an important step in neutrophil activation, while quercetin-3'-sulfate had no significant effect.[6]
Interestingly, in a neuroprotection model, both quercetin-3-O-glucuronide and quercetin-3-O-sulfate were more effective than quercetin itself at protecting neuronal cells from serum starvation-induced death, suggesting that in some biological systems, the conjugated metabolites may be the primary active molecules.[7]
References
- 1. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and anticancer activity of quercetin from Acalypha indica L. against breast cancer cell lines MCF-7 and MDA-MB-231 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular metabolism and bioactivity of quercetin and its in vivo metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onions-usa.org [onions-usa.org]
- 7. researchgate.net [researchgate.net]
Confirming the Identity of Synthesized Quercetin 7-glucuronide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous identification of synthesized flavonoid metabolites is paramount for advancing research into their biological activities and therapeutic potential. This guide provides a comparative overview of the key analytical techniques used to confirm the identity of synthesized Quercetin 7-glucuronide, with a focus on distinguishing it from its other positional isomers.
Executive Summary
The structural elucidation of synthesized this compound relies primarily on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection provides initial characterization, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for definitive identification. Tandem mass spectrometry (MS/MS) offers insights into the molecular weight and fragmentation patterns, which are crucial for identifying the aglycone and the glucuronide moiety. NMR spectroscopy, particularly 2D-NMR, provides unequivocal evidence of the position of glucuronidation by analyzing the chemical shifts of the protons and carbons in the quercetin backbone.
Comparative Analysis of Analytical Techniques
The following table summarizes the key quantitative data obtained from various analytical techniques for this compound and its common isomers, enabling a clear comparison.
| Analytical Technique | This compound | Quercetin 3-O-glucuronide | Quercetin 4'-O-glucuronide | Quercetin 3'-O-glucuronide |
| Molecular Ion (m/z) [M-H]⁻ | 477.0673[1] | 477.0673 | 477.0673 | 477.0673 |
| Key MS/MS Fragments (m/z) | 301.0354 (Quercetin aglycone)[1], 113.0244 (Glucuronide moiety)[1][2] | 301.0354 (Quercetin aglycone) | 301.0354 (Quercetin aglycone) | 301.0354 (Quercetin aglycone) |
| UV λmax (nm) in Methanol | No significant shift in Band I or II compared to quercetin[3] | Hypsochromic shift (13-30 nm) in Band I[3] | Hypsochromic shift (5-10 nm) in Band I[3] | Data not readily available |
| ¹H NMR (DMSO-d₆) δ (ppm) | Specific shifts for H-6 and H-8 protons | Downfield shift of H-2' and H-6' | Shifts in B-ring protons | Shifts in B-ring protons |
Experimental Workflow for Identity Confirmation
The following diagram illustrates a typical workflow for the confirmation of synthesized this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the identification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Objective: To assess the purity of the synthesized compound and obtain its UV-Vis spectrum.
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance is monitored at a wavelength range of 200-400 nm.
-
Data Analysis: The purity is determined by the peak area percentage. The UV spectrum is compared with literature values. Glucuronidation at the 7-hydroxyl position does not cause a significant shift in the UV spectra's Band I or II, which is a key distinguishing feature from other isomers[3].
Liquid Chromatography-Mass Spectrometry (LC-MS and MS/MS)
-
Objective: To determine the molecular weight of the synthesized compound and to obtain its fragmentation pattern for structural elucidation.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole).
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for flavonoid glucuronides.
-
LC Conditions: Similar to the HPLC-UV method.
-
MS Analysis:
-
Full Scan (MS1): To detect the molecular ion [M-H]⁻. For this compound, this will be at m/z 477.0673[1].
-
Product Ion Scan (MS/MS): The molecular ion (m/z 477) is isolated and fragmented. Key fragments for quercetin glucuronides include the quercetin aglycone at m/z 301.0354 and the glucuronide moiety at m/z 113.0244[1][2]. The fragmentation pattern helps confirm the presence of both components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural elucidation, including the specific site of glucuronidation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Experiments:
-
¹H NMR: Provides information on the chemical environment of the protons. The attachment of the glucuronide moiety at the 7-position will cause characteristic shifts in the signals of the A-ring protons (H-6 and H-8) compared to the parent quercetin molecule.
-
¹³C NMR: Provides information on the carbon skeleton. The C-7 signal will show a significant downfield shift upon glucuronidation.
-
2D NMR (e.g., HMBC, HSQC): These experiments are crucial for establishing the connectivity between protons and carbons. An HMBC correlation between the anomeric proton of the glucuronic acid and C-7 of the quercetin A-ring provides definitive proof of the 7-O-glucuronide structure.
-
Alternative Methods and Comparisons
The primary challenge in identifying synthesized this compound is distinguishing it from its other isomers. As indicated in the data table, while MS can confirm the presence of a quercetin glucuronide, it is less effective at pinpointing the exact location of the glucuronide group without specialized techniques like metal complexation[4]. UV spectroscopy offers a rapid method to differentiate some isomers based on spectral shifts[3]. However, NMR spectroscopy, particularly 2D-NMR, remains the gold standard for unequivocal structural determination. For instance, glucuronidation at the 3-position results in a significant downfield shift of the H-2' and H-6' protons in the ¹H NMR spectrum, which is distinct from the spectral changes observed for the 7-O-glucuronide isomer.
References
- 1. agilent.com [agilent.com]
- 2. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 3. Identification of the Position of Mono-O-Glucuronide of Flavones and Flavonols by Analyzing Shift in Online UV Spectrum (λmax) Generated from an Online Diode-arrayed Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
A Comparative Analysis of the Anti-inflammatory Potency of Quercetin and Quercetin 7-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the flavonoid aglycone, quercetin, and its metabolite, quercetin 7-glucuronide. Understanding the relative potency and mechanisms of action of these compounds is crucial for the development of novel anti-inflammatory therapeutics. This document summarizes key experimental findings, presents quantitative data for comparison, and details the underlying experimental protocols and signaling pathways.
Data Presentation
The following tables summarize the quantitative and qualitative data on the anti-inflammatory effects of quercetin and this compound. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, data has been compiled from various sources, and this should be taken into consideration when evaluating the relative potency.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Model System | Mediator | Potency/Effect | Source |
| Quercetin | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | Dose-dependent inhibition | [1][2] |
| LPS-stimulated RAW 264.7 macrophages | iNOS | Inhibition of expression | [1][2] | |
| LPS-stimulated RAW 264.7 macrophages | COX-2 | Inhibition of expression | [1][2] | |
| LPS-stimulated human gingival fibroblasts | IL-1β, IL-6, IL-8, TNF-α | Significant inhibition at 5-20 µM | ||
| TNF-α-stimulated human periodontal ligament stem cells | IL-1β, IL-6 | Significant downregulation at 1 µM | [3] | |
| This compound | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | Dose-dependent inhibition | [1][2] |
| LPS-stimulated RAW 264.7 macrophages | iNOS | Inhibition of expression | [1][2] | |
| LPS-stimulated RAW 264.7 macrophages | COX-2 | Inhibition of overexpression | [1][2] | |
| LPS-stimulated RAW 264.7 macrophages | Granulocyte Macrophage-Colony Stimulating Factor (GM-CSF) | Inhibition of overexpression | [1] |
Table 2: Effects on Key Inflammatory Signaling Pathways
| Compound | Signaling Pathway | Effect | Source |
| Quercetin | NF-κB | Inhibition of activation and nuclear translocation | [4][5] |
| MAPK (ERK, JNK, p38) | Down-regulation of signaling molecules | ||
| This compound | Not explicitly detailed in the provided search results | - |
Experimental Protocols
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the general procedure for evaluating the anti-inflammatory effects of quercetin and its metabolites on lipopolysaccharide (LPS)-stimulated murine macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (quercetin or this compound). The cells are pre-incubated for a specified period (e.g., 1-2 hours).
-
Stimulation: LPS is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for a further 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using commercially available ELISA kits.
-
Gene and Protein Expression (iNOS, COX-2): Cells are lysed, and the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by quantitative real-time PCR (for mRNA) and Western blotting (for protein).
-
Mandatory Visualization
References
- 1. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Quercetin 7-Glucuronide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental responsibility. The proper disposal of laboratory chemicals is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe disposal of Quercetin 7-glucuronide, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in proper waste handling and disposal procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
General Handling:
-
Avoid generating dust.
-
Do not eat, drink, or smoke in areas where chemicals are handled.[1][2]
-
Ensure thorough skin cleansing after handling the product.
Quantitative Data Summary
For proper waste labeling and documentation, the following chemical identifiers for this compound should be used.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 38934-20-2[3] |
| Molecular Formula | C₂₁H₁₈O₁₃[3] |
| Molecular Weight | 478.4 g/mol [3] |
| Appearance | Assumed to be a solid powder |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]
-
Identify and Classify: Treat all waste containing this compound—including the pure compound, solutions, and contaminated materials—as hazardous chemical waste.[4][5]
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired powder in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[5] For instance, keep it separate from strong oxidizing agents.
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be disposed of as chemically contaminated solid waste.[5] Sharps, like needles or broken glass, must be placed in a designated sharps container that is also labeled as hazardous waste.
-
-
Container Selection and Labeling:
-
Use appropriate, leak-proof containers that are in good condition with a secure, tight-fitting cap.[5][6]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the quantity of the waste, the date of accumulation, and the name of the principal investigator or laboratory.[5][6] Do not use abbreviations or chemical formulas.[5]
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]
-
Follow all institutional procedures for waste manifest forms and pickup scheduling.
-
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on general laboratory safety and hazardous waste management principles.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C21H18O13 | CID 11641481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
